2-Chlorothiazolo[5,4-b]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRCGOWLCQJKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537481 | |
| Record name | 2-Chloro[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-96-8 | |
| Record name | 2-Chloro[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40537481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-[1,3]thiazolo[5,4-b]pyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Chlorothiazolo[5,4-b]pyridine
Abstract: 2-Chlorothiazolo[5,4-b]pyridine is a heterocyclic scaffold of significant interest to the pharmaceutical industry, forming the core of various compounds explored in drug discovery.[1][2] Its robust characterization is paramount for synthesis validation, quality control, and understanding its chemical behavior. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule. We will delve into the causality behind experimental choices, present a self-validating workflow for data acquisition and interpretation, and ground all claims in authoritative protocols. This document focuses on the methodology of obtaining and validating high-quality NMR data, using a theoretically predicted spectral profile as a guide for analysis.
Introduction: The Significance of the Thiazolopyridine Scaffold
The fusion of thiazole and pyridine rings creates the thiazolopyridine system, a structural motif present in a multitude of biologically active compounds.[1] Thiazolopyridine derivatives have demonstrated a wide array of pharmaceutical applications, including roles as anti-cancer, anti-inflammatory, and anti-microbial agents.[1] Specifically, functionalization of the thiazolo[5,4-b]pyridine core has been explored for targeting critical proteins like c-KIT kinase to overcome drug resistance in cancer therapies.[1]
Given its importance, the unambiguous structural confirmation of this compound (CAS: 91524-96-8) is a critical first step in any research and development pipeline. NMR spectroscopy stands as the most powerful technique for this purpose, providing precise information about the molecular structure in solution. This guide will walk you through the necessary steps to acquire, interpret, and validate high-fidelity ¹H and ¹³C NMR spectra for this compound.
Molecular Structure and Predicted NMR Profile
Before embarking on experimental work, understanding the expected NMR profile is invaluable. It provides a benchmark for confirming the successful synthesis of the target molecule and aids in the initial assignment of spectral peaks.
The structure of this compound, with the IUPAC numbering scheme used for NMR assignment, is shown below. The molecule consists of three aromatic protons (H-5, H-6, H-7) and six unique carbon atoms in the aromatic region.
References
Physical and chemical properties of 2-Chlorothiazolo[5,4-b]pyridine
An In-depth Technical Guide to 2-Chlorothiazolo[5,4-b]pyridine: Properties, Reactivity, and Applications
Executive Summary
This compound is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. This molecule, featuring a fused pyridine and thiazole ring system, serves as a crucial scaffold for the synthesis of a wide array of biologically active compounds. Its strategic importance lies in the reactive chlorine atom at the 2-position, which provides a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions. This guide offers a comprehensive overview of the core physical and chemical properties of this compound, details its chemical reactivity and synthetic pathways, outlines its key applications in drug discovery, and provides essential safety and handling protocols for laboratory use.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine nucleus is a privileged scaffold in medicinal chemistry.[1] This bicyclic heterocyclic system is structurally related to purines, a class of molecules fundamental to numerous biological processes. The fusion of the electron-deficient pyridine ring with the electron-rich thiazole ring creates a unique electronic environment that allows for diverse chemical modifications and specific interactions with biological targets.[2][3]
Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are critical targets in oncology and immunology.[1][4] The utility of this compound, specifically, stems from its role as a key intermediate, enabling the construction of compound libraries for high-throughput screening and lead optimization in drug development programs.
Core Molecular Structure and Physicochemical Properties
The fundamental identity and properties of this compound are summarized below. Understanding these parameters is the first step in designing synthetic routes and handling the compound appropriately in a research setting.
Structural and Identity Data
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-[5][6]thiazolo[5,4-b]pyridine | [5][7] |
| CAS Number | 91524-96-8 | [5][6][7] |
| Molecular Formula | C₆H₃ClN₂S | [5][6][7] |
| Molecular Weight | 170.62 g/mol | [5][6][7] |
| SMILES | ClC1=NC2=C(S1)N=CC=C2 | [6] |
| InChIKey | TVHRCGOWLCQJKU-UHFFFAOYSA-N | [5] |
Physical Properties
Quantitative physical data such as melting and boiling points for this compound are not consistently reported in publicly available literature, which is common for specialized reagents.[7][8] This necessitates experimental determination for applications requiring this information, such as reaction temperature planning or physical state confirmation.
| Property | Value | Notes |
| Appearance | White to off-white solid | Based on typical appearance of similar heterocyclic compounds. |
| Melting Point | Not available | Requires experimental determination. |
| Boiling Point | Not available | Requires experimental determination. |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane). | Expected solubility based on structure; precise quantitative data is sparse. |
Spectral Characterization
While specific spectral data from individual batches should always be consulted, the structure of this compound allows for the prediction of key spectral features.
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets and a doublet of doublets) would be characteristic of a 2,3-disubstituted pyridine system.
-
¹³C NMR: The spectrum should display six signals for the six carbon atoms in the bicyclic system. The carbon atom bonded to the chlorine (C2) would likely appear in the 150-160 ppm range.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C=C and C=N stretching vibrations characteristic of the aromatic rings (approx. 1400-1600 cm⁻¹).[5][9] The C-Cl stretch would be observed in the fingerprint region (typically 600-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), appearing at m/z 170 and 172.[10]
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dominated by the reactivity of the C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SₙAr), providing the primary pathway for functionalization.
Caption: Primary reactivity pathway for this compound.
Representative Synthetic Protocol
A common and efficient method for the synthesis of the thiazolo[5,4-b]pyridine scaffold is the condensation of a substituted chloronitropyridine with a thioamide.[1] This one-step approach offers a practical route to various derivatives.
Objective: To synthesize a 6-nitro-2-substituted-thiazolo[5,4-b]pyridine derivative.
Materials & Reagents:
-
2,5-Dichloro-3-nitropyridine
-
Thioamide (e.g., Thioacetamide)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., Triethylamine, Potassium Carbonate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dichloro-3-nitropyridine (1.0 eq) in the chosen solvent.
-
Reagent Addition: Add the thioamide (1.1 eq) and the base (2.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiazolo[5,4-b]pyridine product.
Applications in Research and Development
The primary application of this compound is as a versatile intermediate in the synthesis of high-value organic molecules, particularly for the pharmaceutical industry.
Caption: Workflow from building block to a potential drug candidate.
-
Kinase Inhibitors: Numerous patents and research articles describe the use of the thiazolo[5,4-b]pyridine scaffold to develop inhibitors for protein kinases such as c-KIT, VEGFR-2, and JAK3.[1][4] These inhibitors are crucial for treating various cancers, including gastrointestinal stromal tumors (GIST), by overcoming resistance to existing therapies.[4]
-
Agrochemicals: The structural motifs present in this compound are also found in molecules developed for crop protection.
-
Materials Science: Heterocyclic compounds with fused aromatic systems are being explored for applications in organic electronics, although this is a less common application for this specific molecule.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
GHS Hazard Information
| Hazard Class | Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Recommended Procedures
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store it in a freezer under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a high-value chemical intermediate whose properties are dictated by its unique heterocyclic structure. Its predictable reactivity, centered on the C2-chloro position, makes it an ideal starting material for the synthesis of complex molecules targeting critical biological pathways. For researchers in drug discovery and related fields, a thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for leveraging its full synthetic potential safely and effectively.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-[1,3]thiazolo[5,4-b]pyridine | C6H3ClN2S | CID 13342803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 91524-96-8|this compound|BLD Pharm [bldpharm.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound CAS#: 91524-96-8 [m.chemicalbook.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Rising Therapeutic Potential of Thiazolo[5,4-b]pyridine Derivatives: A Technical Guide for Researchers
Abstract
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating a broad spectrum of potent biological activities. This technical guide provides an in-depth analysis of the synthesis, mechanism of action, and therapeutic applications of this promising class of compounds. We will explore their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation therapeutics based on the thiazolo[5,4-b]pyridine core.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Gateway to Novel Bioactivities
The fusion of a thiazole ring with a pyridine moiety creates the thiazolo[5,4-b]pyridine heterocyclic system, a scaffold that has garnered significant attention in the field of drug discovery. This unique structural architecture provides a versatile template for the design of molecules with diverse pharmacological profiles. The nitrogen and sulfur atoms within the fused ring system offer multiple points for hydrogen bonding and other non-covalent interactions with biological targets, making them ideal candidates for inhibitor development.[1]
Derivatives of this scaffold have been reported to exhibit a wide array of biological effects, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The versatility of the thiazolo[5,4-b]pyridine core allows for chemical modifications at various positions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. This guide will delve into the key therapeutic areas where these derivatives have shown significant promise.
Anticancer Activity: Targeting Key Oncogenic Pathways
Thiazolo[5,4-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of human cancer cell lines.[2][5] Their mechanisms of action are often centered around the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.
Kinase Inhibition: A Primary Mechanism of Action
A prominent mechanism through which thiazolo[5,4-b]pyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.
-
c-KIT Inhibition: Certain thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key driver in gastrointestinal stromal tumors (GIST).[6] Notably, some derivatives have shown efficacy against imatinib-resistant c-KIT mutants, highlighting their potential to overcome drug resistance in the clinic.[6] The 4-nitrogen of the thiazolo[5,4-b]pyridine scaffold often acts as a hinge-binding motif, while substitutions at the 5-position can be tailored to target the ATP-binding site.[6]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Novel thiazolo[5,4-b]pyridine analogues have been designed as highly potent PI3K inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[1] The design of these inhibitors often involves pharmacophore splicing of known PI3K inhibitor fragments onto the thiazolo[5,4-b]pyridine core.[1]
The following diagram illustrates the general principle of kinase inhibition by thiazolo[5,4-b]pyridine derivatives.
Caption: Kinase inhibition by thiazolo[5,4-b]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural requirements for the anticancer activity of thiazolo[5,4-b]pyridine derivatives. For instance, in the context of c-KIT inhibition, a 3-(trifluoromethyl)phenyl group at the R1 position of the scaffold has been shown to fit well into a hydrophobic binding pocket, leading to moderate enzymatic inhibitory activity.[6] Further optimization of substituents on this phenyl ring can lead to enhanced potency.[6]
In Vitro Anticancer Activity Data
The following table summarizes the in vitro antiproliferative activity of selected thiazolo[5,4-b]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6r | GIST-T1 | < 1.15 (GI50) | [6] |
| 6h | c-KIT enzyme | 9.87 | [6] |
| 19a | PI3Kα enzyme | 0.0036 | [1] |
| DBTHP derivative | HePG-2 | Not specified | [2] |
| DBTHP derivative | MCF-7 | Not specified | [2] |
| DBTHP derivative | HCT-116 | Not specified | [2] |
| DBTHP derivative | PC-3 | Not specified | [2] |
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Thiazolo[5,4-b]pyridine derivatives have shown promise as a new class of antimicrobial agents with activity against a range of bacteria and fungi.[7][8][9]
Mechanism of Action: Targeting Essential Bacterial Processes
The antimicrobial activity of thiazolo[5,4-b]pyridine derivatives is believed to stem from their ability to interfere with essential bacterial processes. One of the proposed mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair.[1] By inhibiting this enzyme, these compounds can effectively halt bacterial growth.
Molecular docking studies have been employed to understand the binding interactions of these derivatives with bacterial protein receptors, such as the E. coli MurB protein, which is involved in peptidoglycan biosynthesis.[7]
Spectrum of Activity
Thiazolo[5,4-b]pyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, certain thiazolo[4,5-b]pyridin-5-one derivatives have shown good antibacterial activity against Pseudomonas aeruginosa and Escherichia coli.[7] Some compounds have also exhibited potent antifungal activity against species like Aspergillus fumigatus and Aspergillus niger.[8]
Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected thiazolo[5,4-b]pyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 4p | Various bacteria | 120 - 470 | [7] |
| 4g | Various bacteria | Not specified | [7] |
| Compound 11a, 11b, 7a, 7b | S. aureus, E. coli, C. albicans | Not specified | [10] |
| Compound 3g | P. aeruginosa, E. coli | 0.21 (µM) | [11][12] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiazolo[5,4-b]pyridine derivatives have been investigated for their anti-inflammatory properties and have shown considerable efficacy in preclinical models.[4][13][14]
Mechanism of Action
The anti-inflammatory effects of these compounds are likely mediated through the modulation of key inflammatory pathways. While the precise mechanisms are still under investigation, it is plausible that they involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COXs) or the suppression of inflammatory cytokine production. Molecular docking studies have been used to predict the binding of these derivatives to COX-1 and COX-2 enzymes.[14]
In Vivo Efficacy
The anti-inflammatory activity of novel thiazolo[4,5-b]pyridin-2-one derivatives has been evaluated in vivo using the carrageenan-induced rat paw edema model.[4][13] Several synthesized compounds demonstrated significant anti-inflammatory effects, with some even exceeding the activity of the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[4][14]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of the biological activities of thiazolo[5,4-b]pyridine derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a thiazolo[5,4-b]pyridine derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HePG-2, MCF-7, HCT-116, PC-3)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazolo[5,4-b]pyridine derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the thiazolo[5,4-b]pyridine derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
This protocol details a standard in vivo model for evaluating the anti-inflammatory potential of test compounds.[4][13]
Objective: To assess the ability of a thiazolo[5,4-b]pyridine derivative to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (150-200 g)
-
Thiazolo[5,4-b]pyridine derivatives
-
Carrageenan solution (1% in saline)
-
Standard drug (e.g., Ibuprofen)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Divide the rats into groups (control, standard, and test compound groups).
-
Administer the test compounds and the standard drug orally to the respective groups. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The thiazolo[5,4-b]pyridine scaffold represents a highly promising platform for the development of novel therapeutics with a wide range of biological activities. The derivatives discussed in this guide have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The versatility of this core structure allows for extensive chemical modifications, providing ample opportunities for lead optimization and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Elucidating the detailed mechanisms of action for the most potent compounds.
-
Conducting comprehensive in vivo efficacy and toxicity studies.
-
Exploring the potential of these derivatives for combination therapies.
-
Utilizing computational methods to guide the design of next-generation thiazolo[5,4-b]pyridine-based drugs.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eujournal.org [eujournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to 2-Chlorothiazolo[5,4-b]pyridine in Kinase Inhibitor Design
Foreword: The Strategic Imperative for Novel Kinase Inhibitor Scaffolds
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, coupled with their dysregulation in a multitude of diseases, particularly cancer, has rendered them a focal point of therapeutic intervention. However, the challenge of achieving selectivity and overcoming resistance with existing kinase inhibitors necessitates a continuous exploration of novel chemical scaffolds. This guide delves into the burgeoning potential of the 2-chlorothiazolo[5,4-b]pyridine core, a privileged heterocyclic system demonstrating remarkable versatility and potency in the design of next-generation kinase inhibitors. We will dissect the synthetic strategies, explore the structure-activity relationships across various kinase families, and provide a forward-looking perspective on the trajectory of this promising scaffold in clinical and preclinical development.
I. The Architectural Blueprint: Synthesis of the this compound Core and its Derivatives
The strategic advantage of the this compound scaffold lies in its synthetic tractability, offering multiple points for diversification to modulate potency, selectivity, and pharmacokinetic properties. The foundational step involves the construction of the fused thiazolopyridine ring system, followed by functionalization at key positions.
A. Core Scaffold Synthesis: A Step-by-Step Protocol
A robust and efficient method for the synthesis of the 2-aminothiazolo[5,4-b]pyridine precursor commences with the commercially available 3-amino-2-chloropyridine. The following protocol outlines a reliable pathway to the core scaffold, which can then be further modified.
Experimental Protocol: Synthesis of 2-Amino-thiazolo[5,4-b]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-chloropyridine (1 equivalent) in a suitable solvent such as ethanol.
-
Thiocyanate Addition: To the stirred solution, add potassium thiocyanate (1.1 equivalents).
-
Acidification and Reflux: Carefully add a catalytic amount of concentrated hydrochloric acid. Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 2-aminothiazolo[5,4-b]pyridine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aminothiazolo[5,4-b]pyridine.
B. Derivatization Strategies: Unleashing the Potential
The 2-chloro substituent on the thiazolo[5,4-b]pyridine scaffold serves as a versatile handle for introducing a diverse array of functional groups, primarily through nucleophilic aromatic substitution reactions. Furthermore, the pyridine nitrogen and other positions on the heterocyclic core can be strategically modified.
II. Targeting the Kinome: A Survey of Inhibitory Activity
The thiazolo[5,4-b]pyridine scaffold has demonstrated inhibitory activity against a range of therapeutically relevant kinases. The following sections will detail the structure-activity relationships (SAR) for key kinase targets.
A. c-KIT: Overcoming Imatinib Resistance
The receptor tyrosine kinase c-KIT is a critical driver in gastrointestinal stromal tumors (GIST). While imatinib is a first-line therapy, resistance often develops through secondary mutations. Thiazolo[5,4-b]pyridine derivatives have emerged as potent inhibitors of both wild-type and imatinib-resistant c-KIT mutants.[1]
A notable example is the derivative 6r , which has shown significant inhibitory activity against the c-KIT V560G/D816V double mutant, a form resistant to imatinib.[1] The SAR studies reveal that substitution at the 6-position of the thiazolo[5,4-b]pyridine scaffold is a key determinant of potency against c-KIT.[1]
B. Phosphoinositide 3-Kinases (PI3Ks): Potent and Isoform-Selective Inhibition
The PI3K signaling pathway is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been developed as potent PI3K inhibitors.[2] A representative compound, 19a , exhibited an impressive IC50 of 3.6 nM against PI3Kα.[3]
The SAR for this series highlights the importance of a sulfonamide functionality for potent PI3Kα inhibitory activity.[2][3] Furthermore, the pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be crucial for maintaining high potency.[3]
C. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Targeting Angiogenesis
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thiazolo[5,4-b]pyridine derivatives have been investigated as inhibitors of VEGFR2 kinase.[4] Design strategies have focused on creating compounds that can effectively interact with the hinge region of the kinase domain.[4]
D. p38 Mitogen-Activated Protein Kinase (MAPK): Modulating Inflammatory Responses
The p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines. A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues, which share structural similarities with the thiazolo[5,4-b]pyridine scaffold, have shown potent inhibitory activity against p38 MAPK.[5] This suggests the potential of the broader thiazolopyridine family in developing anti-inflammatory agents.[5]
III. Quantifying Potency: A Comparative Analysis
To provide a clear overview of the inhibitory potential of the this compound scaffold and its derivatives, the following table summarizes the reported IC50 values against various kinase targets.
| Kinase Target | Compound | IC50 (nM) | Reference |
| c-KIT (V560G/D816V) | 6r | 4770 | [1] |
| PI3Kα | 19a | 3.6 | [3] |
| PI3Kβ | 19a | >36 | [3] |
| PI3Kγ | 19a | 1.8 | [3] |
| PI3Kδ | 19a | 2.5 | [3] |
| VEGFR-2 | 5 | 44 | [6] |
| p38 MAPK | 7g | 10 | [5] |
IV. Methodologies for Efficacy Assessment: A Practical Workflow
The evaluation of novel kinase inhibitors requires a multi-faceted approach, encompassing both biochemical and cell-based assays.
Experimental Protocol: In Vitro Kinase Assay (General)
-
Reagent Preparation: Prepare a reaction buffer containing a purified recombinant kinase, a suitable substrate (peptide or protein), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compounds (thiazolo[5,4-b]pyridine derivatives) in DMSO.
-
Reaction Initiation: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) that measure ATP consumption or fluorescence-based assays that detect phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
V. Future Perspectives and Clinical Landscape
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its synthetic accessibility and the demonstrated potency against a range of clinically relevant kinases underscore its potential. While the preclinical data for several derivatives are encouraging, to the best of our knowledge, there are currently no kinase inhibitors based on this specific scaffold that have entered clinical trials. However, the successful clinical development of other thiazole-containing kinase inhibitors, such as dasatinib, provides a strong precedent for the therapeutic potential of this class of compounds.[7]
Future research in this area should focus on:
-
Expanding the Kinase Target Profile: Systematic screening of thiazolo[5,4-b]pyridine libraries against a broad panel of kinases will likely uncover novel inhibitory activities.
-
Optimizing for Selectivity: Fine-tuning the substituents on the scaffold can lead to inhibitors with improved selectivity profiles, minimizing off-target effects.
-
Enhancing Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure their suitability for in vivo applications.
-
Exploring Novel Therapeutic Areas: Beyond oncology, the inhibitory activity against kinases like p38 MAPK suggests potential applications in inflammatory and autoimmune diseases.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chlorothiazolo[5,4-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Chlorothiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, molecular structure, synthesis pathways, physicochemical properties, and its emerging role as a key building block in the development of novel therapeutics.
Core Identity: CAS Number and Molecular Structure
This compound is a fused heterocyclic compound featuring a thiazole ring fused to a pyridine ring, with a chlorine substituent at the 2-position of the thiazole moiety.
Chemical Abstract Service (CAS) Number: 91524-96-8[1][2]
Molecular Formula: C₆H₃ClN₂S[1]
Molecular Weight: 170.62 g/mol
IUPAC Name: 2-chloro-[3][4]thiazolo[5,4-b]pyridine
Structural Representation
The molecular structure of this compound is depicted below:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Weight | 170.62 g/mol | PubChem |
| XLogP3 | 2.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Spectroscopic Characterization (Predicted)
While a dedicated, published spectrum for this compound is not available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be characteristic of a pyridine system, with expected signals around δ 7.0-8.5 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C2) would likely appear in the range of δ 150-160 ppm.
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 170 and an isotope peak (M+2) at m/z 172 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of chlorine and cleavage of the heterocyclic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for C=C and C=N stretching vibrations of the aromatic rings in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic protons would appear around 3100-3000 cm⁻¹.
Synthesis of this compound
The synthesis of this compound is not extensively detailed in readily available literature. However, based on established synthetic methodologies for analogous thiazolo[5,4-b]pyridines and halo-aromatic compounds, two primary synthetic routes are proposed.
Proposed Synthetic Pathway 1: From 2-Aminothiazolo[5,4-b]pyridine via Sandmeyer Reaction
A plausible and widely used method for introducing a chlorine atom onto an aromatic amine is the Sandmeyer reaction.[5][6][7] This would involve the diazotization of 2-aminothiazolo[5,4-b]pyridine followed by treatment with a copper(I) chloride solution.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol:
-
Diazotization: 2-Aminothiazolo[5,4-b]pyridine is dissolved in a cold aqueous solution of hydrochloric acid (e.g., 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The completion of the reaction can be monitored by the absence of the starting amine (e.g., using TLC).
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The freshly prepared, cold diazonium salt solution is then slowly added to the copper(I) chloride solution. Nitrogen gas evolution is typically observed.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., 50-60 °C) to ensure complete reaction. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
Synthetic Pathway 2: Cyclization of a Substituted Pyridine Precursor
Another common strategy for constructing the thiazolo[5,4-b]pyridine scaffold involves the cyclization of a suitably functionalized pyridine derivative.[8][9] One such approach starts from 3-amino-2-chloropyridine.
Caption: General pathway for thiazolo[5,4-b]pyridine synthesis.
This pathway leads to the formation of 2-aminothiazolo[5,4-b]pyridine, which would then require a subsequent Sandmeyer reaction as described in Pathway 1 to yield the desired 2-chloro derivative.
Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the chloro substituent on the electron-deficient thiazolopyridine ring system. The chlorine atom at the 2-position is expected to be susceptible to nucleophilic aromatic substitution and to participate in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyridine nitrogen and the thiazole ring enhances the electrophilicity of the carbon atom attached to the chlorine, making it a good site for nucleophilic attack.[10] This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for introducing diverse functional groups at the 2-position.
Caption: General scheme for nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex derivatives.[11][12]
Example: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
This reactivity allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position, which is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR).
Applications in Drug Discovery and Medicinal Chemistry
The thiazolo[5,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[13] This framework is a bioisostere of purine, a fundamental component of nucleic acids, which contributes to its ability to bind to ATP-binding sites of enzymes, particularly kinases.
Derivatives of the thiazolo[5,4-b]pyridine core have shown potent inhibitory activity against several protein kinases implicated in cancer and other diseases. These include:
-
c-KIT inhibitors: For the treatment of gastrointestinal stromal tumors (GIST) and overcoming imatinib resistance.[8]
-
Phosphoinositide 3-kinase (PI3K) inhibitors: Targeting a key signaling pathway in cancer cell growth and survival.[14]
-
Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for ITK, BCR-ABL, RAF, and VEGFR2.[8]
This compound serves as a crucial starting material for the synthesis of libraries of these potential kinase inhibitors. The chloro group provides a convenient handle for diversification through the reactions described in the previous section, allowing medicinal chemists to systematically modify the molecule to optimize its potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, while not yet reported in a dedicated, detailed protocol, can be reasonably achieved through established chemical transformations. The reactivity of its 2-chloro substituent makes it a versatile platform for the synthesis of diverse derivatives. The demonstrated biological activity of compounds containing the thiazolo[5,4-b]pyridine scaffold, particularly as kinase inhibitors, underscores the importance of this compound as a key intermediate for the development of next-generation therapeutics. Further research into its synthesis, reactivity, and applications is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. americanelements.com [americanelements.com]
- 2. 91524-96-8|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Framework for Targeting Key Pathological Drivers
An In-depth Technical Guide for Researchers and Drug Development Professionals
The thiazolo[5,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines and its versatile synthetic accessibility have positioned it as a robust framework for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the key therapeutic targets of thiazolo[5,4-b]pyridine compounds, delving into the mechanistic rationale, experimental validation, and structure-activity relationships that underpin their therapeutic potential.
Protein Kinases: A Major Frontier for Thiazolo[5,4-b]pyridine-Based Inhibitors
Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases such as cancer and inflammatory disorders. The thiazolo[5,4-b]pyridine scaffold has proven to be an exceptional template for the development of ATP-competitive kinase inhibitors, with derivatives demonstrating potent activity against several key members of the kinome.
Targeting c-KIT in Imatinib-Resistant Gastrointestinal Stromal Tumors (GIST)
The Rationale: The proto-oncogene c-KIT, a receptor tyrosine kinase, is a primary driver of gastrointestinal stromal tumors (GIST). While the first-generation inhibitor imatinib was a breakthrough, the emergence of secondary mutations often leads to resistance, necessitating the development of novel therapeutic strategies.[1][2]
Mechanism of Action: Thiazolo[5,4-b]pyridine derivatives have been rationally designed to overcome imatinib resistance.[1][3] Structure-activity relationship (SAR) studies have led to the identification of compounds that exhibit potent inhibitory activity against both wild-type and mutant c-KIT.[1][3] For instance, the derivative 6r was found to be a potent inhibitor of the imatinib-resistant c-KIT V560G/D816V double mutant.[1][2] Molecular docking studies suggest that the thiazolo[5,4-b]pyridine core can be functionalized at various positions to effectively target the ATP-binding pocket of c-KIT.[1]
Experimental Validation:
-
Biochemical Kinase Assays: Radiometric biochemical kinase assays are employed to determine the enzymatic inhibitory activity (IC50 values) of the synthesized compounds against purified c-KIT kinase domains (both wild-type and mutant forms).[1]
-
Cell-Based Proliferation Assays: The anti-proliferative activity (GI50 values) is assessed in GIST cell lines harboring specific c-KIT mutations (e.g., GIST-T1) and in cell lines engineered to express imatinib-resistant mutants.[1][2]
-
Downstream Signaling Analysis: Western blotting is used to evaluate the inhibition of c-KIT downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, by measuring the phosphorylation status of key signaling proteins.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays are conducted to determine if the compounds induce apoptosis and/or cause cell cycle arrest in cancer cells.[4]
Data Summary: c-KIT Inhibitory Activity of Representative Thiazolo[5,4-b]pyridine Derivatives
| Compound | Target | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| 6h | c-KIT | 9.87 | - | - | [1] |
| 6r | c-KIT (V560G/D816V) | 4.77 | HMC1.2 | 1.15 | [1] |
Workflow for c-KIT Inhibitor Evaluation
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Scaffold
An In-Depth Technical Guide to 2-Chlorothiazolo[5,4-b]pyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery
The thiazolo[5,4-b]pyridine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its structural resemblance to purine bioisosteres has positioned it as a critical building block in the development of targeted therapeutics.[2] This bicyclic system is prevalent in molecules designed to modulate the activity of various enzymes and receptors, demonstrating a broad spectrum of pharmacological potential.[3] Among its derivatives, this compound (CAS No. 91524-96-8) emerges as a particularly valuable intermediate. The chloro-substituent at the 2-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the facile introduction of diverse functional groups. This guide provides a comprehensive overview of its commercial availability, chemical reactivity, and proven applications, offering a technical resource for researchers and drug development professionals.
Core Compound Properties:
-
Molecular Weight: 170.62 g/mol [6]
Part 1: Commercial Sourcing and Supplier Overview
This compound is readily available from a range of chemical suppliers, catering to both research and commercial scale quantities. The compound is typically offered at purities of 97% or higher. When selecting a supplier, researchers should consider factors such as purity, available quantities, lead time, and the availability of comprehensive analytical data (e.g., NMR, LC-MS).
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity/Specification | Available Quantities |
| American Elements | 91524-96-8 | High and ultra-high purity forms available | Research and bulk quantities |
| BLDpharm | 91524-96-8 | >95% | Gram to multi-kilogram scale |
| Reagentia | 91524-96-8 | Not specified | 100 mg, 250 mg, 1 g, 5 g |
| Ivy Fine Chemicals | 91524-96-8 | Not specified | Not specified |
| AK Scientific | 1190927-27-5¹ | Not specified | Research and development quantities |
¹Note: AK Scientific lists a related methylated derivative, 2-Chloro-5-methylthiazolo[5,4-b]pyridine.
Part 2: Synthesis and Chemical Reactivity
The synthetic utility of this compound is primarily centered on the reactivity of the C2-chloro group. This position is activated towards nucleophilic substitution and is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.
A common synthetic route to the core thiazolo[5,4-b]pyridine scaffold involves the cyclization of a substituted 3-amino-2-chloropyridine with a thiocyanate source.[5][10] Subsequent functionalization allows for the introduction of various substituents.
The key value of this compound lies in its ability to serve as an electrophilic partner in reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[11][12][13] These reactions enable the construction of complex molecules from this relatively simple starting material.
Figure 1: Key cross-coupling reactions of this compound.
Part 3: Applications in Drug Discovery
The thiazolo[5,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[1][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have been synthesized and evaluated as potent inhibitors of several important kinases.
-
c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[5] Mutations leading to the constitutive activation of c-KIT are a primary driver of gastrointestinal stromal tumors (GIST). Novel derivatives have shown the ability to overcome resistance to existing therapies like imatinib.[5]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K signaling pathway is frequently overactive in human cancers. A series of 2,7-disubstituted thiazolo[5,4-b]pyridines have been developed as potent PI3K inhibitors, with some compounds exhibiting nanomolar efficacy.[1]
-
Other Kinase Targets: The versatility of the scaffold has led to its exploration for inhibiting a range of other kinases, including ITK, BCR-ABL, RAF, and VEGFR2.[5]
Figure 2: Inhibition of oncogenic signaling pathways by thiazolo[5,4-b]pyridine derivatives.
Part 4: Key Experimental Protocols
The following protocols provide generalized methodologies for the two most common and powerful applications of this compound. Researchers must optimize these conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[12][14][15]
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) is then added via syringe.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., Ethyl Acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Figure 3: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.[11][13][16][17][18]
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.1-1.3 equiv).
-
Solvent Addition: Add an anhydrous, aprotic solvent (e.g., Toluene or Dioxane). The vessel is then sealed.
-
Reaction Conditions: The mixture is heated, typically between 80-120 °C, with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent. The filtrate is then concentrated.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the desired 2-amino-thiazolo[5,4-b]pyridine derivative.
Figure 4: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a commercially accessible and synthetically versatile building block of significant interest to the pharmaceutical and life sciences research communities. Its activated chloro-substituent provides a reliable entry point for sophisticated molecular construction via robust and well-established cross-coupling methodologies. The demonstrated success of its derivatives as potent kinase inhibitors underscores the value of the thiazolo[5,4-b]pyridine scaffold in the design of next-generation targeted therapies. This guide serves as a foundational resource for scientists looking to leverage the unique chemical properties of this compound in their research and development endeavors.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. americanelements.com [americanelements.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-[1,3]thiazolo[5,4-b]pyridine | C6H3ClN2S | CID 13342803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 8. 91524-96-8|this compound|BLD Pharm [bldpharm.com]
- 9. This compound CAS#: 91524-96-8 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Safe Handling of 2-Chlorothiazolo[5,4-b]pyridine
This guide provides comprehensive safety and handling information for 2-Chlorothiazolo[5,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The recommendations herein are grounded in established chemical safety principles and tailored to the specific hazards associated with this compound's structure. This document is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting.
Understanding the Hazard Profile of this compound
This compound is a solid organic compound with a molecular weight of 170.62 g/mol .[1] Its structure, which incorporates a chlorinated pyridine ring fused to a thiazole ring, dictates its reactivity and toxicological profile. The primary hazards associated with this compound, as defined by the Globally Harmonized System (GHS), are acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1]
GHS Classification and Associated Hazards
The GHS classification for this compound is summarized in the table below. Understanding these classifications is the first step in implementing appropriate safety measures.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: ECHA C&L Inventory[1]
Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling for any potent or hazardous compound is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate PPE.
Primary Engineering Controls
All work with solid this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation. For procedures that may generate significant dust, such as weighing and dispensing, a ventilated balance enclosure (VBE) or a powder containment hood is recommended.[4] These enclosures provide a localized, controlled airflow that captures airborne particles at the source.
Personal Protective Equipment (PPE) Selection
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles during procedures with a high risk of splashing.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.
-
Body Protection: A laboratory coat must be worn and fully buttoned. For larger scale operations, a chemically resistant apron or disposable coveralls may be necessary.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Storage Requirements
This compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Storage in a freezer at or below -20°C in an inert atmosphere is also recommended for long-term stability.
Weighing and Dispensing Protocol
-
Preparation: Don all required PPE. Set up the weighing station inside a ventilated balance enclosure or chemical fume hood.
-
Tare: Place a clean, tared weigh boat on the analytical balance.
-
Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid generating dust. If dust is observed, pause and allow the ventilation to clear the airborne particles.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol or isopropanol). Dispose of the wipe in a designated hazardous waste container.
-
Transport: Securely cap the stock bottle and the container with the weighed compound before removing them from the enclosure.
Solution Preparation
When preparing solutions, add the solid this compound to the solvent slowly and with stirring to avoid splashing. If heating is required to dissolve the solid, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure the vessel is equipped with a condenser to prevent the release of vapors.
Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the skin with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Contain: For a small spill, contain the material by covering it with a compatible absorbent material such as vermiculite or sand.
-
Neutralize (if applicable): For larger spills of acidic or basic solutions, neutralization may be necessary. This should only be done by trained personnel.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Considerations
All waste containing this compound, including unused material, contaminated labware, and spill cleanup debris, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, sealed container labeled as "halogenated organic waste."[5] Do not mix with non-halogenated waste streams.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block in drug discovery, but it possesses significant hazards that demand careful and informed handling. By understanding the underlying reasons for these hazards and implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work safely and effectively with this compound. A proactive and diligent approach to safety is paramount in any laboratory setting, and it is the responsibility of every scientist to ensure that they are taking the necessary precautions to protect themselves and their colleagues.
References
- 1. 2-Chloro-[1,3]thiazolo[5,4-b]pyridine | C6H3ClN2S | CID 13342803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. p2infohouse.org [p2infohouse.org]
Methodological & Application
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Chlorothiazolo[5,4-b]pyridine with Primary Amines
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, making the development of efficient synthetic routes to its derivatives a key objective in medicinal chemistry and drug development.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution.[3][4] This guide provides a detailed examination and a robust protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Chlorothiazolo[5,4-b]pyridine with a range of primary amines. We will delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst and ligand selection, and present a step-by-step experimental procedure designed for reproducibility and high yield.
Introduction: The Strategic Importance of C–N Bond Formation
The construction of C(sp²)–N bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates are arylamines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field since its development.[3][5] It allows for the coupling of aryl halides or pseudo-halides with a wide array of amines under relatively mild conditions, demonstrating remarkable functional group tolerance.[4]
For heteroaromatic substrates like this compound, this reaction is particularly valuable. The electron-deficient nature of the pyridine ring and the potential for the heteroatom to coordinate with and deactivate the palladium catalyst present unique challenges.[6] Overcoming these hurdles requires a carefully optimized catalytic system. This document serves as a practical guide for researchers aiming to synthesize novel 2-amino-thiazolo[5,4-b]pyridine derivatives, which are of significant interest for their potential biological activities.[1][2][7]
Mechanistic Principles: A Guide to Rational Optimization
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, involves several key steps.[3][5][8] The choice of ligand, base, and solvent directly influences the efficiency of each step.
The Catalytic Cycle
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A low-valent Pd(0) complex, generated in situ, undergoes oxidative addition to the aryl chloride (Ar-Cl), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]
-
Amine Coordination & Deprotonation: The primary amine (R-NH₂) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is crucial and is highly dependent on the solvent and the pKa of the amine.[10]
-
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C–N bond and regenerates the active Pd(0) catalyst. Bulky, electron-rich ligands are known to accelerate this step.[3][11]
Caption: Figure 1: Simplified Catalytic Cycle.
Key Experimental Choices Explained
-
Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ is often preferred for its air stability, though it requires in situ reduction to the active Pd(0) species.[8]
-
Ligand Selection: This is arguably the most critical parameter. For challenging heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or chelating bisphosphine ligands like Xantphos are often required.[11][12] Xantphos is particularly effective for coupling with pyridyl chlorides as its wide bite angle and flexibility can stabilize the palladium center and prevent catalyst deactivation.[13][14]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used but may require higher temperatures or longer reaction times.[10]
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used. Toluene is often preferred for its higher boiling point, allowing for a wider range of reaction temperatures.
Experimental Protocol: Amination of this compound
This protocol provides a general procedure that has been shown to be effective for the coupling of various primary amines. Optimization may be required for particularly challenging substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Primary Amine (e.g., Benzylamine) | ≥98% | Commercially Available | Purify by distillation if necessary. |
| Pd₂(dba)₃ | ≥97% | Commercially Available | Handle in a glovebox or inert atmosphere. |
| Xantphos | ≥98% | Commercially Available | (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available | Highly hygroscopic. Handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas with argon or nitrogen before use. |
| Oven-dried Schlenk flask/reaction vial | - | - | Must be free of moisture. |
| Magnetic stirrer and stir bar | - | - | - |
| Inert atmosphere setup (Glovebox/Schlenk line) | - | - | Essential for reproducibility.[15] |
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[15]
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Xantphos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd).
-
Seal and Purge: Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Solvent and Amine Addition: Through the septum, add degassed anhydrous toluene (5 mL) followed by the primary amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-thiazolo[5,4-b]pyridine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Scope and Optimization
The described protocol is a robust starting point. The table below illustrates the expected scope with various primary amines.
| Entry | Primary Amine | Conditions | Yield (%) | Notes |
| 1 | Benzylamine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOt-Bu (1.4 eq), Toluene, 110 °C, 12h | 85-95% | Generally high yielding. |
| 2 | n-Butylamine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOt-Bu (1.4 eq), Toluene, 110 °C, 18h | 75-85% | Aliphatic amines are good coupling partners. |
| 3 | Aniline | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOt-Bu (1.4 eq), Toluene, 110 °C, 24h | 60-75% | Electron-neutral anilines are viable. |
| 4 | p-Methoxyaniline | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOt-Bu (1.4 eq), Toluene, 110 °C, 16h | 70-80% | Electron-rich anilines generally react well. |
| 5 | p-Nitroaniline | Pd₂(dba)₃ (3 mol%), RuPhos (6 mol%), K₃PO₄ (2.0 eq), Dioxane, 110 °C, 24h | 40-55% | Electron-deficient anilines are more challenging and may require ligand/base optimization. |
Troubleshooting Tips:
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous and that the reaction is maintained under a positive pressure of inert gas. Consider screening other ligands (e.g., RuPhos, BrettPhos) or bases (e.g., LHMDS, K₃PO₄).[5]
-
Side Reactions: The primary side reaction is often hydrodehalogenation of the starting material. This can be minimized by ensuring a high-quality inert atmosphere and using pure reagents.
-
Catalyst Deactivation: If coupling with a strongly coordinating amine, increasing the ligand-to-palladium ratio (e.g., L:Pd = 2:1 or greater) can sometimes improve results.[12]
Conclusion
The Buchwald-Hartwig amination provides a reliable and highly effective method for the synthesis of 2-amino-thiazolo[5,4-b]pyridine derivatives from this compound and primary amines. Success hinges on the careful selection of a suitable palladium precursor, a bulky and electron-rich phosphine ligand like Xantphos, and a strong, non-nucleophilic base, all conducted under strictly anhydrous and inert conditions. The protocol detailed herein offers a validated starting point for researchers, enabling the exploration of this important chemical space for applications in drug discovery and materials science.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Synthesis of 2-Aminothiazolo[5,4-b]pyridine Derivatives: A Detailed Guide for Researchers
Authored by a Senior Application Scientist
Introduction: The Growing Importance of the Thiazolo[5,4-b]pyridine Scaffold
The 2-aminothiazolo[5,4-b]pyridine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development. This scaffold is a key component in a variety of biologically active molecules, exhibiting a broad spectrum of therapeutic potential, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.[1][2] For instance, derivatives of this class have shown promise as inhibitors of c-KIT in gastrointestinal stromal tumors, offering a potential avenue to overcome resistance to existing therapies like imatinib.[3] The versatility of the 2-amino group allows for extensive derivatization, enabling the fine-tuning of physicochemical properties and biological activities to optimize drug candidates.[4] This guide provides detailed, field-proven protocols for the synthesis of the 2-aminothiazolo[5,4-b]pyridine core and its subsequent derivatization, aimed at researchers and scientists in the field of drug discovery and development.
Core Synthesis Strategies for the 2-Aminothiazolo[5,4-b]pyridine Nucleus
Two primary and robust strategies for the synthesis of the 2-aminothiazolo[5,4-b]pyridine scaffold are presented below. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Method 1: Cyclization of 3-Amino-2-chloropyridine with Isothiocyanates
This is a widely employed and efficient one-step method for the synthesis of N-substituted 2-aminothiazolo[5,4-b]pyridines. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom in 3-amino-2-chloropyridine by the sulfur of the isothiocyanate, followed by an intramolecular cyclization.[5]
Reaction Scheme:
[Pyridine-derived thiourea] + [α-haloketone] --(Base, Solvent)--> [2-aminothiazolo[5,4-b]pyridine derivative]
Caption: Experimental workflow for the synthesis of N-substituted 2-aminothiazolo[5,4-b]pyridines via the cyclization route.
Caption: Simplified mechanism of the Hantzsch synthesis for 2-aminothiazolo[5,4-b]pyridine derivatives.
Conclusion and Future Perspectives
The synthetic routes and derivatization protocols detailed in this guide offer robust and reproducible methods for accessing the valuable 2-aminothiazolo[5,4-b]pyridine scaffold and its analogs. The inherent versatility of this core structure, coupled with the straightforward chemical transformations described, provides a powerful platform for the generation of diverse chemical libraries essential for modern drug discovery programs. Further exploration of novel catalytic systems and green chemistry approaches, such as the use of laser synthesis, may lead to even more efficient and environmentally benign syntheses of these important heterocyclic compounds. [6]
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 2-Chlorothiazolo[5,4-b]pyridine at the 6-Position
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutics, demonstrating a wide spectrum of biological activities.[1][2] Its structural analogy to biologically significant purines has positioned it as a cornerstone in the development of kinase inhibitors and other targeted agents in medicinal chemistry.[3] This guide provides a detailed exploration of synthetic strategies for the targeted functionalization of the 2-chlorothiazolo[5,4-b]pyridine core at the 6-position. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic principles, focusing primarily on palladium-catalyzed cross-coupling reactions. These methodologies are designed to be robust and adaptable, enabling researchers in drug development to generate diverse libraries of 6-substituted analogs for structure-activity relationship (SAR) studies.
Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Core
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, primarily due to their ability to engage in specific, high-affinity interactions with biological targets and to modulate physicochemical properties critical for drug disposition.[1] Within this landscape, the thiazolo[5,4-b]pyridine ring system has emerged as a structure of significant interest. Its derivatives have been identified as potent inhibitors of key cellular targets like phosphoinositide 3-kinase (PI3K) and the c-KIT receptor tyrosine kinase, highlighting its therapeutic potential.[1][3]
The functionalization of this scaffold is a critical exercise in drug design. While substitutions at the 2- and 7-positions are well-documented, modification at the 6-position offers a distinct vector for exploring new chemical space and overcoming challenges such as drug resistance.[3] However, direct C-H functionalization of the pre-formed heterocycle at this position is not straightforward. The electronic nature of the pyridine ring directs nucleophilic attacks preferentially to the positions ortho and para to the nitrogen (the 2- and 4-positions in a simple pyridine system), making the 6-position (meta-like) less reactive.[4][5][6]
Consequently, the most effective and versatile strategy involves a multi-step approach: the synthesis of the thiazolo[5,4-b]pyridine core from a pyridine already bearing a handle—typically a halogen—at the requisite position. This "pro-functionalized" intermediate then serves as a versatile substrate for a suite of robust C-C and C-N bond-forming reactions. This guide will focus on providing detailed, field-tested protocols for this approach.
General Synthetic Strategy: Building the Core for 6-Position Functionalization
The most reliable pathway to 6-substituted 2-chlorothiazolo[5,4-b]pyridines begins with a commercially available, appropriately substituted pyridine. A common and effective starting material is 5-bromo-2-chloro-3-nitropyridine. This precursor contains all the necessary elements in the correct orientation: the chloro group for the final 2-position, a nitro group that can be reduced to the key amine for thiazole ring formation, and a bromo group at the 5-position, which will become the 6-position of the final product and serve as the handle for cross-coupling.
The overall workflow is visualized below.
Caption: General workflow for synthesizing 6-functionalized derivatives.
Core Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. It is the premier choice for introducing aryl, heteroaryl, or vinyl groups at the 6-position.
Causality and Experimental Choices:
-
Substrate: 6-Bromo-2-chlorothiazolo[5,4-b]pyridine is the ideal substrate. The C-Br bond is significantly more reactive towards palladium oxidative addition than the C-Cl bond at the 2-position, ensuring high selectivity for functionalization at C6.[7]
-
Catalyst: Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a robust and versatile catalyst for this type of transformation. The dppf ligand provides a good balance of electron richness and steric bulk, promoting efficient oxidative addition and reductive elimination steps.[1][3]
-
Base: An aqueous solution of a carbonate base like K2CO3 or Na2CO3 is typically used. The base is crucial for the transmetalation step, activating the boronic acid.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is used to dissolve both the organic substrate and the inorganic base.
Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-2-chlorothiazolo[5,4-b]pyridine
Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.
Detailed Steps:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 6-bromo-2-chlorothiazolo[5,4-b]pyridine (1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with argon or nitrogen. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (a typical ratio is 4:1 to 5:1, v/v) via syringe. The solvents should be degassed by sparging with argon for 15-20 minutes prior to use.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.03 - 0.05 equiv) to the flask under a positive pressure of inert gas.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Chloro-6-phenylthiazolo[5,4-b]pyridine | 85-95% |
| 4-Methoxyphenylboronic acid | 2-Chloro-6-(4-methoxyphenyl)thiazolo[5,4-b]pyridine | 88-96% |
| 3-Fluorophenylboronic acid | 2-Chloro-6-(3-fluorophenyl)thiazolo[5,4-b]pyridine | 82-90% |
| Pyridin-3-ylboronic acid | 2-Chloro-6-(pyridin-3-yl)thiazolo[5,4-b]pyridine | 75-85% |
Core Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
For the introduction of primary or secondary amines, anilines, or other N-heterocycles at the 6-position, the Buchwald-Hartwig amination is the method of choice. This reaction provides a powerful and general route to C-N bond formation.
Causality and Experimental Choices:
-
Substrate & Selectivity: As with the Suzuki coupling, 6-Bromo-2-chlorothiazolo[5,4-b]pyridine is the preferred starting material due to the higher reactivity of the C-Br bond.
-
Catalyst System: This reaction requires a palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) and a specialized phosphine ligand. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are essential for facilitating the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) are commonly used. The choice of base can be critical and may need to be optimized for specific amine coupling partners.
-
Solvent: Anhydrous, apolar solvents like toluene or 1,4-dioxane are necessary to prevent reaction with the strong base and to maintain catalyst activity.
Experimental Protocol: Synthesis of 6-(Morpholino)-2-chlorothiazolo[5,4-b]pyridine
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add Pd2(dba)3 (0.02 equiv), a suitable ligand like XPhos (0.08 equiv), and sodium tert-butoxide (1.5 equiv) to a flame-dried Schlenk tube.
-
Substrate Addition: Remove the tube from the glovebox. Add 6-bromo-2-chlorothiazolo[5,4-b]pyridine (1.0 equiv) and add anhydrous toluene via syringe.
-
Nucleophile Addition: Add morpholine (1.3 equiv) via syringe.
-
Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C. Monitor the reaction by TLC or LC-MS until completion (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Amine | Product | Typical Yield (%) |
| Morpholine | 2-Chloro-6-(morpholino)thiazolo[5,4-b]pyridine | 80-90% |
| Aniline | N-Phenyl-2-chlorothiazolo[5,4-b]pyridin-6-amine | 75-85% |
| Benzylamine | N-Benzyl-2-chlorothiazolo[5,4-b]pyridin-6-amine | 70-80% |
| Pyrrolidine | 2-Chloro-6-(pyrrolidin-1-yl)thiazolo[5,4-b]pyridine | 82-92% |
Mechanistic Overview: The Palladium Catalytic Cycle
Understanding the underlying mechanism is key to troubleshooting and optimizing these reactions. Both the Suzuki and Buchwald-Hartwig reactions proceed through a similar catalytic cycle.
Caption: A simplified palladium catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-limiting step.
-
Transmetalation (Suzuki) / Ligand Exchange (Buchwald-Hartwig): For Suzuki coupling, the R group from the boronic acid is transferred to the palladium center. For Buchwald-Hartwig, the amine coordinates to the palladium center.
-
Reductive Elimination: The two coupled fragments (Ar and R) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
Conclusion and Future Directions
The targeted functionalization of the this compound scaffold at the 6-position is a highly achievable goal through the strategic use of palladium-catalyzed cross-coupling reactions on a pre-halogenated core. The Suzuki-Miyaura and Buchwald-Hartwig reactions offer reliable and versatile protocols for installing a wide array of carbon and nitrogen-based substituents, respectively. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to synthesize novel analogs for biological evaluation. Future work in this area may focus on developing more atom-economical direct C-H activation strategies, further expanding the synthetic chemist's toolkit for modifying this important heterocyclic system.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Chlorothiazolo[5,4-b]pyridine in the Development of Potent PI3K Inhibitors: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers.[1][2] This has established the PI3K enzyme family as a high-priority target for anticancer drug discovery. The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its structural similarities to biologically active purine analogues.[3][4] This guide provides a detailed overview and practical protocols for leveraging 2-chlorothiazolo[5,4-b]pyridine, a key synthetic intermediate, in the design and development of novel PI3K inhibitors. We will explore the synthetic versatility of this building block, provide step-by-step protocols for inhibitor synthesis and characterization, and detail the subsequent biological evaluation through in vitro and cell-based assays.
Introduction: The PI3K Pathway and the Thiazolo[5,4-b]pyridine Scaffold
The PI3K/AKT/mTOR pathway is a central intracellular signaling cascade that, when dysregulated, promotes tumorigenesis and resistance to therapy.[5][6] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] This leads to the recruitment and activation of downstream effectors like AKT, ultimately driving cellular processes that are fundamental to cancer progression.[2][8] Consequently, the development of small molecule inhibitors targeting PI3K has been a major focus of oncological research, leading to several approved drugs.[6][9]
The thiazolo[5,4-b]pyridine core is a bioisostere of purine and has been successfully incorporated into a multitude of kinase inhibitors.[4][10] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive scaffold for inhibitor design.[3] The 2-chloro-substituted variant, this compound, serves as a versatile starting point for the introduction of various functional groups at a key position for kinase interaction, allowing for the systematic exploration of structure-activity relationships (SAR).
The PI3K Signaling Pathway: A Visual Overview
The following diagram illustrates the canonical PI3K signaling cascade, highlighting the central role of PI3K and the points of therapeutic intervention.
Caption: The PI3K/AKT/mTOR Signaling Cascade.
Synthetic Protocol: From this compound to a PI3K Inhibitor Scaffold
The 2-chloro group on the thiazolo[5,4-b]pyridine scaffold is readily displaced by nucleophiles or can participate in cross-coupling reactions, providing a versatile handle for chemical modification. Below is a representative, two-step protocol for the synthesis of a 2-amino-substituted thiazolo[5,4-b]pyridine, a common core structure in many kinase inhibitors. This protocol is based on established palladium-catalyzed cross-coupling methodologies like the Buchwald-Hartwig amination, which is widely used for the formation of carbon-nitrogen bonds.[5][11]
General Synthetic Workflow
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Salts and processes of preparing a pi3k inhibitor (2016) | Qiao Lei | 5 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. americanelements.com [americanelements.com]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Analysis of 2-Chlorothiazolo[5,4-b]pyridine Reactions Using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
An Application and Protocol Guide
Introduction: The Significance of 2-Chlorothiazolo[5,4-b]pyridine
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents, including kinase inhibitors for oncology.[1] this compound serves as a versatile intermediate, where the chloro-substituent acts as a reactive handle for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[1][2]
Given its role in multi-step syntheses, the ability to accurately monitor the consumption of this starting material and the formation of products and byproducts is critical for reaction optimization, yield calculation, and quality control. HPLC and LC-MS are indispensable analytical techniques for these tasks, offering high resolution, sensitivity, and specificity.[3][4]
HPLC Method Development for Quantitative Analysis
High-Performance Liquid Chromatography, particularly in the reversed-phase (RP-HPLC) mode, is the workhorse for assessing the purity and concentration of reaction components. The primary retention mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the nonpolar stationary phase.[5]
The Causality Behind Method Design
The goal is to develop a method that provides sharp, symmetrical peaks with good resolution between the starting material, reactants, and products. For a heterocyclic compound like this compound, several factors are key:
-
Column Selection: A C18 (octadecylsilane) column is the standard choice for reversed-phase chromatography due to its broad applicability and hydrophobicity.[3] For potentially polar analytes or to achieve different selectivity, a Phenyl-Hexyl or a polar-embedded C18 column can be considered.
-
Mobile Phase Composition: A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (ACN) or methanol (MeOH) is used. Acetonitrile is often preferred as it typically provides lower backpressure and better UV transparency.[6] The ratio of organic to aqueous phase controls the retention time; a higher organic percentage leads to faster elution.
-
Mobile Phase pH and Additives: The pyridine nitrogen in the thiazolo[5,4-b]pyridine core is basic.[7][8] At neutral pH, this can lead to interactions with residual acidic silanols on the silica-based column packing, causing peak tailing.[6] To mitigate this, a small amount of an acid, such as formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%), is added to the mobile phase. This suppresses the ionization of silanols and ensures the analyte is in a consistent, protonated state, leading to sharper, more symmetrical peaks.[9]
-
Detection: The aromatic nature of the thiazolopyridine ring system results in strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (typically the λ-max) and simultaneous monitoring of multiple wavelengths to check for co-eluting impurities.
Caption: General workflow for HPLC analysis of a reaction mixture.
Protocol: Isocratic RP-HPLC Method for Reaction Monitoring
This protocol provides a robust starting point for analyzing a typical reaction of this compound.
Instrumentation and Materials:
-
HPLC system with quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).
Procedure:
-
System Preparation: Equilibrate the HPLC system with the desired mobile phase composition (e.g., 60% A, 40% B) at a flow rate of 1.0 mL/min for at least 15-20 minutes or until a stable baseline is achieved. Set the column oven temperature to 30 °C.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at ~1.0 mg/mL in the diluent. Prepare a working standard by diluting the stock solution to ~0.1 mg/mL.
-
Sample Preparation: a. Carefully take a small aliquot (e.g., 10 µL) from the reaction mixture. b. Immediately quench the reaction by diluting it into a larger volume of cold diluent (e.g., 1 mL) to prevent further reaction. The dilution factor should be chosen to bring the analyte concentration into the linear range of the detector. c. Vortex the sample to ensure homogeneity. d. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: a. Set the PDA detector to collect data from 200-400 nm, and select the λ-max of the analyte for quantification (e.g., ~280-310 nm, to be determined experimentally). b. Inject 5-10 µL of the prepared standard and sample solutions. c. Run the analysis for a sufficient time to allow all components to elute (e.g., 10-15 minutes).
-
Data Processing: a. Identify the peaks corresponding to the starting material, product, and any impurities by comparing retention times with the reference standard. b. Integrate the peak areas for all components. c. Calculate the % conversion of the starting material and the relative purity of the product using the peak areas.
Data Summary: HPLC Method Development Parameters
The following table outlines typical starting conditions and optimization pathways for method development.
| Parameter | Condition 1 (Starting Point) | Condition 2 (For Faster Analysis) | Condition 3 (For Higher Resolution) | Rationale for Variation |
| Column | C18, 4.6x150 mm, 5 µm | C18, 4.6x50 mm, 2.7 µm | C18, 4.6x250 mm, 5 µm | Shorter columns reduce run time; longer columns increase resolution. Smaller particles improve efficiency. |
| Mobile Phase | A: 0.1% FA in H₂OB: 0.1% FA in ACN | A: 0.1% TFA in H₂OB: 0.1% TFA in ACN | A: 10 mM NH₄OAc pH 5B: ACN | TFA can provide sharper peaks for basic compounds but is a stronger ion-pairing agent. A buffered mobile phase offers better control over analyte ionization. |
| Elution Mode | Isocratic (e.g., 40% B) | Gradient (e.g., 20-80% B in 5 min) | Isocratic or Shallow Gradient | A gradient is essential for complex mixtures with a wide range of polarities.[3] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min | Adjust flow rate to optimize resolution and analysis time. |
| Temperature | 30 °C | 40 °C | 25 °C | Higher temperatures reduce viscosity and backpressure, potentially improving peak shape, but can affect selectivity. |
LC-MS for Structural Confirmation and Impurity ID
Liquid Chromatography-Mass Spectrometry is a powerful tool that couples the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer.[4] It is invaluable for confirming the molecular weight of the desired product and identifying unknown impurities.
The Causality Behind LC-MS Choices
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of compounds.[10] ESI is a "soft" ionization technique that generates intact molecular ions (or pseudomolecular ions) with minimal fragmentation, making it ideal for determining molecular weight.[11] The basic nitrogen atoms in the thiazolopyridine ring are readily protonated in the positive ion mode, leading to a strong [M+H]⁺ signal.[9][10]
-
Mass Analyzer: A single quadrupole mass spectrometer is sufficient for molecular weight confirmation. However, a tandem mass spectrometer (like a triple quadrupole or Q-TOF) is superior for structural elucidation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which can be used to confirm the structure or identify unknown byproducts.[12]
-
LC Method Compatibility: LC methods for MS must use volatile mobile phase additives. Formic acid and ammonium formate/acetate are excellent choices.[9][13] Non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer source.
Caption: Workflow for monitoring a chemical reaction using LC-MS.
Protocol: LC-MS Analysis for Product Confirmation
This protocol uses the HPLC method from Section 2.2 and adds MS detection.
Instrumentation and Materials:
-
LC-MS system equipped with an ESI source and a single quadrupole or tandem mass analyzer.
-
All materials from the HPLC protocol (Section 2.2), ensuring mobile phases are made with LC-MS grade solvents and additives.
Procedure:
-
LC Method: Use the same column and mobile phase conditions as the developed HPLC method. A lower flow rate (e.g., 0.4-0.6 mL/min) may be beneficial for MS sensitivity, which can be achieved by using a smaller internal diameter column (e.g., 2.1 mm) or by splitting the flow post-column.
-
MS System Tuning: Infuse a solution of the this compound standard directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the maximum [M+H]⁺ signal. For this compound (MW ≈ 170.6 g/mol ), the target [M+H]⁺ ions will be m/z 171.0 and 173.0, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively, in an approximate 3:1 ratio.
-
Sample Preparation: Prepare samples as described in the HPLC protocol (Section 2.2.3).
-
Analysis: a. Set the mass spectrometer to acquire data in positive ESI mode. b. Perform a full scan analysis (e.g., m/z 100-500) to detect all ionizable species in the reaction mixture. c. Inject the sample.
-
Data Processing: a. Generate the total ion chromatogram (TIC). b. Extract the ion chromatograms for the expected masses of the starting material ([M+H]⁺ = 171.0) and the expected product. For example, in a reaction with aniline, the expected product would be N-phenylthiazolo[5,4-b]pyridin-2-amine (MW ≈ 227.3 g/mol ), with an expected [M+H]⁺ ion at m/z 228.3. c. Verify the identity of the product by confirming its mass and isotopic pattern in the mass spectrum corresponding to its chromatographic peak. d. Examine the masses of other peaks in the chromatogram to tentatively identify impurities or byproducts.
Conclusion
The HPLC and LC-MS methods detailed in this guide provide a comprehensive framework for the analysis of reactions involving this compound. By understanding the principles behind method development—from mobile phase selection to ionization techniques—researchers can confidently monitor reaction progress, quantify product yield and purity, and identify unknown species. These robust analytical protocols are essential for accelerating research and development in fields that rely on this critical chemical scaffold.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. welch-us.com [welch-us.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 12. Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Design and Synthesis of Thiazole-Based Pyridine Hybrids: A Guide for Medicinal Chemists
Introduction: The Strategic Convergence of Thiazole and Pyridine Scaffolds
In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the design and synthesis of a particularly potent class of hybrid molecules: those integrating the thiazole and pyridine rings. Both heterocycles are independently recognized for their vast pharmacological importance. Thiazole-containing compounds are integral to a range of therapeutics, including the anticancer agent Dasatinib, and exhibit a broad spectrum of bioactivities such as antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Similarly, the pyridine ring is a ubiquitous feature in numerous natural products and synthetic drugs, contributing to diverse biological activities.[4]
The rationale for hybridizing these two moieties lies in the potential for synergistic effects, leading to novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5] This application note provides a comprehensive overview of the design principles, synthetic strategies, and practical protocols for the preparation of thiazole-based pyridine hybrids, aimed at researchers and scientists in drug discovery and development.
Design Principles: Crafting Bioactive Hybrids
The design of thiazole-pyridine hybrids is guided by an understanding of their structure-activity relationships (SAR). Key considerations include the nature and position of substituents on both rings and the type of linker connecting them.
-
Substitution Patterns: The introduction of various substituents on the thiazole and pyridine rings can significantly modulate the biological activity of the hybrid molecule. For instance, electron-withdrawing groups on the pyridine ring have been shown to enhance the anticancer activity of some thiazole-pyridine hybrids.[6]
-
Linker Strategy: The bridge connecting the thiazole and pyridine moieties plays a crucial role in the overall conformation and biological target interaction of the hybrid. Common linkers include amides, ureas, and alkyl chains. The choice of linker can influence properties such as solubility and membrane permeability.
-
Bioisosteric Replacements: The application of bioisosteric replacements for known active fragments can lead to the discovery of novel hybrids with improved properties. This strategy involves substituting functional groups with other groups that have similar physicochemical properties.
The following diagram illustrates the key components of a generic thiazole-pyridine hybrid and highlights areas for chemical modification.
Caption: Key structural components of a thiazole-pyridine hybrid for SAR studies.
Synthetic Strategies and Protocols
The synthesis of thiazole-based pyridine hybrids can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Strategy 1: The Hantzsch Thiazole Synthesis
A classic and highly versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of thiazole-pyridine hybrids, a pyridine-containing thioamide or α-haloketone can be utilized.
Protocol 1: Synthesis of a 2-(Pyridin-2-ylamino)thiazole Derivative
This protocol outlines the synthesis of a key intermediate, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, which can be further functionalized.[10]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
In vitro biological evaluation workflow for thiazolopyridine analogues
Application Notes & Protocols
Topic: In Vitro Biological Evaluation Workflow for Thiazolopyridine Analogues
For: Researchers, scientists, and drug development professionals.
Strategic Imperative: Unveiling the Therapeutic Potential of Thiazolopyridine Analogues
The thiazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its remarkable versatility and wide spectrum of biological activities.[1][2] Derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] Notably, their ability to function as potent kinase inhibitors has positioned them at the forefront of targeted therapy research, particularly in oncology.[4][5] Molecules in this class have been developed to target critical cell signaling proteins like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and various other tyrosine kinases, which are often dysregulated in cancer.[5][6][7]
This guide presents a comprehensive and logical workflow for the in vitro biological evaluation of novel thiazolopyridine analogues. The strategy is designed as a hierarchical funnel, progressing from broad, high-throughput screening to detailed mechanistic studies. This approach ensures that resources are focused on the most promising candidates, enabling a robust assessment of potency, selectivity, and mechanism of action (MoA) before committing to more complex preclinical models.[8]
The Evaluation Funnel: A Phased Approach
Our workflow is structured in four distinct phases, each with a specific objective. This ensures a logical progression from initial hit identification to in-depth cellular characterization.
subgraph "cluster_0" { label="Phase 1: Primary Screening"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="Biochemical Potency\n(e.g., Kinase Inhibition Assay)"]; }
subgraph "cluster_1" { label="Phase 2: Cellular Activity"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; P2_A [label="Cellular Viability &\nCytotoxicity Assay"]; P2_B [label="Target Engagement\n(Optional, e.g., NanoBRET)"]; P2_A -> P2_B [style=dashed, label="Confirm in-cell target binding"]; }
subgraph "cluster_2" { label="Phase 3: Mechanism of Action (MoA)"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; P3_A [label="Apoptosis Assay\n(Annexin V/PI)"]; P3_B [label="Cell Cycle Analysis"]; P3_C [label="Pathway Modulation\n(Western Blot)"]; }
subgraph "cluster_3" { label="Phase 4: Selectivity & Profiling"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; P4 [label="Selectivity Profiling\n(e.g., Kinase Panel Screen)"]; }
// Connections P1 -> P2_A [label="Identify cell-active hits", arrowhead=vee, color="#202124"]; P2_A -> P3_A [label="Investigate cell death mechanism", arrowhead=vee, color="#202124"]; P3_A -> P3_B [style=dashed]; P3_A -> P3_C [style=dashed]; P3_C -> P4 [label="Assess off-target effects", arrowhead=vee, color="#202124"];
// Invisible nodes for alignment edge[style=invis]; P3_A -> P3_B -> P3_C; }
Figure 1: Hierarchical workflow for in vitro evaluation.
Phase 1: Biochemical Potency Assessment
Causality: The initial step is to determine if the synthesized analogues can directly interact with their intended molecular target in a cell-free system. This biochemical assay provides a clean measure of potency (e.g., IC50), free from the complexities of cellular uptake, metabolism, or efflux.[9] For thiazolopyridines, the target is often a protein kinase.[1]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogenous, luminescence-based assay to measure the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.[10]
Principle: The assay quantifies the activity of a kinase by measuring the depletion of ATP. The addition of a luciferin/luciferase reagent results in a light signal directly proportional to the amount of ATP remaining in the well. Inhibitors will prevent ATP consumption, leading to a higher luminescent signal.[10]
Materials:
-
Thiazolopyridine analogues (dissolved in 100% DMSO)
-
Recombinant kinase of interest (e.g., CDK4/6, EGFR)
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., containing MgCl2, DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette and plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the thiazolopyridine analogues in kinase buffer. A common starting range is from 100 µM to 1 nM. Add 5 µL of each dilution to the wells of the microplate.
-
Controls:
-
No-Enzyme Control (100% Inhibition): 5 µL of kinase buffer with DMSO.
-
Vehicle Control (0% Inhibition): 5 µL of kinase buffer with the same final DMSO concentration as the test compounds.
-
-
Kinase/Substrate Addition: Prepare a master mix of the recombinant kinase and its specific substrate in kinase buffer. Add 10 µL of this mix to each well (except no-enzyme controls).
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer at a concentration close to its Km value for the specific kinase to ensure competitive inhibitors are fairly evaluated.[9] Add 10 µL of the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The time may need optimization based on the specific kinase's activity.
-
Termination and ATP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (RLU_inhibitor - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition)
-
Plot the % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical Data Presentation
| Compound ID | Target Kinase | IC50 (nM) |
| THPY-001 | CDK4/Cyclin D1 | 15.2 |
| THPY-002 | CDK4/Cyclin D1 | 250.8 |
| THPY-003 | CDK4/Cyclin D1 | 8.9 |
| Staurosporine | CDK4/Cyclin D1 | 5.4 |
Phase 2: Cellular Activity & Cytotoxicity
Causality: After confirming biochemical potency, the next critical question is whether the compounds can exert an effect in a living cell. This phase assesses a compound's ability to cross the cell membrane, engage its target, and impact cell viability. It also serves as the first filter for non-specific cytotoxicity.[8][11]
Protocol 2: Cell Viability MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Human cancer cell line relevant to the kinase target (e.g., MCF-7 for CDK4/6 inhibitors).[6]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
Thiazolopyridine analogues (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).
-
Clear, flat-bottomed 96-well plates.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound-containing medium to the wells.[7]
-
Controls: Include vehicle-treated wells (medium with DMSO) and untreated wells. A known cytotoxic drug can be used as a positive control.
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = 100 * (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)
-
Plot the % Viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Data Presentation
| Compound ID | Cell Line | GI50 (µM) |
| THPY-001 | MCF-7 | 0.25 |
| THPY-002 | MCF-7 | 15.8 |
| THPY-003 | MCF-7 | 0.11 |
| Doxorubicin | MCF-7 | 0.05 |
Phase 3: Elucidating the Cellular Mechanism of Action (MoA)
Causality: For compounds showing potent cellular activity, it is essential to determine how they are inhibiting cell growth. This phase investigates whether the compounds induce programmed cell death (apoptosis) or cause cell cycle arrest, which are common mechanisms for kinase inhibitors.[12]
// Nodes node [fillcolor="#FBBC05", fontcolor="#202124"]; Mitogens [label="Growth Factors\n(Mitogens)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD [label="Cyclin D"]; CDK46 [label="CDK4/6"]; Rb [label="pRb"]; E2F [label="E2F"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; THPY [label="Thiazolopyridine\nAnalogue", shape=octagon];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase [label="S-Phase Entry\n(DNA Replication)"];
// Edges Mitogens -> CyclinD [label=" upregulates"]; CyclinD -> CDK46 [label=" activates"]; CDK46 -> Rb [label=" phosphorylates (P)"]; Rb -> E2F [label=" releases"]; E2F -> S_Phase [label=" promotes"];
THPY -> CDK46 [label=" INHIBITS", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=tee];
// Invisible edges for layout edge [style=invis]; Mitogens -> THPY; }
Figure 2: Inhibition of the CDK4/6-Rb cell cycle pathway.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[12]
Materials:
-
Cancer cell line of interest.
-
Thiazolopyridine analogues.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their GI50 value (e.g., 1x and 5x GI50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin-free dissociation buffer to preserve membrane integrity.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
Data Analysis:
-
Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells.
-
Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic cells.
-
Quadrant 3 (Q3, Annexin V-/PI-): Live cells.
-
Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Phase 4: Selectivity & Off-Target Profiling
Causality: A critical attribute of a successful targeted therapy is its selectivity. A compound that inhibits many kinases is more likely to cause off-target toxicity. This phase assesses the specificity of the lead candidates against a broad panel of related enzymes. This is often performed as a service by specialized contract research organizations (CROs).[13]
Methodology: Kinase Panel Screening
-
Process: Lead compounds are sent to a CRO (e.g., Eurofins Discovery, Reaction Biology). The compounds are typically tested at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).[13]
-
Assay Format: The screening can be done using binding assays (like KINOMEscan™), which measure the displacement of a ligand from the kinase active site, or activity-based assays that measure substrate phosphorylation.[13]
-
Data Output: The results are usually provided as % Inhibition at the tested concentration. Any kinase inhibited by >50% is considered a potential "hit."
-
Follow-up: For any off-target hits of concern, full IC50 dose-response curves should be generated to quantify the potency of the off-target interaction. The goal is to find compounds with a significant selectivity window (e.g., >100-fold) between the intended target and any undesirable off-targets.
Conclusion and Forward Outlook
This structured in vitro workflow provides a robust framework for identifying and characterizing promising thiazolopyridine analogues. By systematically evaluating biochemical potency, cellular activity, mechanism of action, and selectivity, researchers can build a comprehensive data package. The insights gained from these studies are crucial for making informed decisions about which compounds possess the optimal profile to advance into more complex in vitro 3D models and subsequent in vivo efficacy and safety studies.[8][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Diverse biological activities of Thiazoles: A Retrospect | Semantic Scholar [semanticscholar.org]
- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Chlorothiazolo[5,4-b]pyridine: A Technical Support Guide to Common Byproducts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chlorothiazolo[5,4-b]pyridine, a key intermediate in the development of various pharmaceutical agents, presents a unique set of challenges. While the synthetic pathways are well-established, the formation of stubborn byproducts can often lead to reduced yields, complicated purification processes, and compromised final product purity. This technical support guide, structured in a troubleshooting-focused question-and-answer format, provides an in-depth analysis of the common byproducts encountered during the synthesis, their mechanisms of formation, and practical, field-proven strategies for their mitigation and elimination.
I. Understanding the Synthetic Landscape: A Two-Stage Approach
The most prevalent synthetic route to this compound is a two-stage process. The initial step involves the formation of the core heterocyclic scaffold, thiazolo[5,4-b]pyridin-2-ol (or its 2-amino analogue), which is subsequently chlorinated to yield the final product. Byproducts can arise at each of these critical stages.
Technical Support Center: Synthesis of 2-Chlorothiazolo[5,4-b]pyridine
Welcome to the technical support center for the synthesis of 2-Chlorothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our focus is on providing scientifically sound, experience-driven insights to overcome common challenges in the laboratory.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues that can arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of thiazolo[5,4-b]pyridine derivatives can stem from several factors, ranging from suboptimal reaction conditions to inefficient purification. The most common synthetic route involves the condensation of a 3-amino-2-chloropyridine derivative with a thiocyanate source. Let's break down the critical parameters and how to optimize them.
1. Reaction Conditions:
-
Solvent Choice: The polarity and boiling point of the solvent are crucial. While various conventional solvents can be used, greener alternatives like sabinene have shown promise.[1] The choice of solvent can influence reactant solubility and reaction kinetics. It's recommended to perform small-scale solvent screening to identify the optimal medium for your specific substrates.
-
Temperature and Reaction Time: These two parameters are intrinsically linked. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of side products and degradation of the desired product. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal endpoint. Microwave-assisted synthesis can sometimes offer a significant advantage by reducing reaction times and improving yields.[2]
-
Catalyst and Reagents: The purity of your starting materials, particularly the 3-amino-2-chloropyridine, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. Ensure your reagents are of high purity and are properly stored.
2. Work-up and Purification:
-
Product Precipitation: In some solvent systems, the desired thiazolo[5,4-b]pyridine product may precipitate out of the reaction mixture, which can be a convenient method for initial purification.[2] However, incomplete precipitation will result in yield loss.
-
Chromatography: Column chromatography is a common method for purifying the final product. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation from unreacted starting materials and byproducts. A gradient elution is often necessary to effectively separate compounds with different polarities.
Optimization Workflow:
To systematically improve your yield, consider the following experimental design:
Question 2: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge that directly impacts both yield and purity. In the synthesis of 2-substituted thiazolo[5,4-b]pyridines from 3-amino-2-chloropyridine and isothiocyanates, several side reactions can occur.
Common Side Reactions:
-
Formation of Thiourea Intermediate: The initial step of the reaction is the formation of a thiourea intermediate. If the subsequent intramolecular cyclization to form the thiazole ring is slow, this intermediate may persist or react further to form other byproducts.
-
Dimerization or Polymerization: Under harsh reaction conditions (e.g., excessively high temperatures), starting materials or intermediates can undergo dimerization or polymerization, leading to a complex mixture of products.
-
Reaction with Solvent: Certain solvents can participate in side reactions, especially at elevated temperatures. For example, nucleophilic solvents might compete with the desired intramolecular cyclization.
Strategies for Minimization:
-
Control of Reaction Temperature: Carefully controlling the reaction temperature is crucial. A temperature that is high enough to drive the reaction forward but not so high as to promote side reactions is ideal. Stepwise heating, where the initial formation of the thiourea is performed at a lower temperature before increasing the temperature for cyclization, can be beneficial.
-
Choice of Base: In some variations of this synthesis, a base is used to facilitate the cyclization. The choice and stoichiometry of the base can significantly influence the reaction outcome. A weak, non-nucleophilic base is often preferred to minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your substrates are sensitive to air.
Question 3: My purified product seems to be a mixture of isomers. How can I confirm this and improve the regioselectivity of the reaction?
Answer:
The formation of isomers is a possibility, particularly when using substituted pyridines. For instance, the reaction of a chloronitropyridine with a thioamide or thiourea can potentially lead to different thiazolopyridine isomers.[1]
Confirmation of Isomers:
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): A mixture of isomers will typically show a more complex NMR spectrum with extra sets of peaks. Careful analysis of chemical shifts and coupling constants can help in identifying the different isomers.
-
Mass Spectrometry (MS): While isomers will have the same molecular weight, fragmentation patterns in MS/MS experiments can sometimes be used to differentiate them.
-
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method can often separate isomers, appearing as distinct peaks in the chromatogram.
-
Improving Regioselectivity:
-
Directing Groups: The substituents on the pyridine ring play a significant role in directing the regioselectivity of the cyclization. Electron-donating or withdrawing groups can influence the nucleophilicity of the amino group and the electrophilicity of the carbon atoms, thereby favoring the formation of one isomer over another.
-
Reaction Conditions: Fine-tuning the reaction conditions, such as solvent, temperature, and catalyst, can sometimes influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of the desired isomer.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
What is a common starting material for the synthesis of the thiazolo[5,4-b]pyridine core?
A widely used and commercially available starting material is 3-amino-2-chloropyridine or its derivatives.[2] This compound provides the necessary pyridine backbone and the amino and chloro groups in the correct positions for the subsequent thiazole ring formation.
What are some alternative synthetic routes to thiazolo[5,4-b]pyridines?
Besides the condensation of 3-amino-2-chloropyridine with isothiocyanates, other methods include:
-
The reaction of a chloronitropyridine with a thioamide or thiourea.[3]
-
Oxidative ring-closure of 3-aminopyridine thioamides or thioureas.[3]
-
Condensations with 3-aminopyridin-2-thiones.[3]
Are there any "green" or environmentally friendly approaches to this synthesis?
Yes, research has explored more environmentally benign synthetic methods. This includes the use of:
-
Green Solvents: Biomass-derived solvents like sabinene have been successfully employed.[1]
-
Alternative Energy Sources: Laser synthesis and microwave irradiation have been shown to be efficient, often reducing reaction times and solvent usage.[2][4]
How can I monitor the progress of my reaction?
The most common and effective method is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, LC-MS is a powerful tool.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Phenylthiazolo[5,4-b]pyridin-2-amine
This protocol is adapted from a literature procedure and serves as a general guideline.[2]
Materials:
-
3-amino-2-chloropyridine
-
Phenyl isothiocyanate
-
Solvent (e.g., Ethanol, Sabinene)
-
Sealed reaction tube or microwave reactor vial
Procedure:
-
In a sealed tube, combine 3-amino-2-chloropyridine (1.0 eq) and phenyl isothiocyanate (1.0 eq).
-
Add the chosen solvent to achieve the desired concentration.
-
Seal the tube and heat the reaction mixture to the optimized temperature (e.g., 110 °C) for the predetermined time. Alternatively, use a microwave reactor with appropriate temperature and time settings.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, collect the solid by filtration and wash with a cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, MS, and other relevant analytical techniques.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-amino-2-chloropyridine | Phenyl isothiocyanate | Sabinene | 110 | 2 | High | [2] |
| 3-amino-2-chloropyridine | Various isothiocyanates | Ethanol | Reflux | Varies | Moderate to Good | [1] |
IV. Mechanistic Insights
The formation of the thiazolo[5,4-b]pyridine ring from 3-amino-2-chloropyridine and an isothiocyanate proceeds through a well-established mechanism.
Step 1: Nucleophilic Attack: The amino group of 3-amino-2-chloropyridine acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate. This results in the formation of a thiourea intermediate.
Step 2: Intramolecular Cyclization: The sulfur atom of the thiourea intermediate then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine ring. This intramolecular cyclization, followed by the elimination of hydrogen chloride, leads to the formation of the aromatic thiazolo[5,4-b]pyridine ring system.
V. References
-
Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - NIH. (2021-01-27). --INVALID-LINK--
-
Synthesis of phenylthiazolo[5,4-b]pyridines - ResearchGate. --INVALID-LINK--
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas - ResearchGate. --INVALID-LINK--
-
and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas - ElectronicsAndBooks. (2009-10-27). --INVALID-LINK--
References
Technical Support Center: A Troubleshooting Guide for Buchwald-Hartwig Amination Reactions
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction shows low or no conversion to the desired product.
This is one of the most common issues and can stem from several factors. A systematic approach is key to identifying the root cause.
Q1: Why is my reaction not working? I see only starting materials.
-
Answer: Low or no conversion is often linked to an inactive catalyst, improper reaction setup, or suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Inactive Catalyst System: The active Pd(0) species is highly sensitive to oxygen.[1] Improper handling or storage of the palladium precursor and ligand can lead to deactivation.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your palladium source and phosphine ligand are of high quality and have been stored under an inert atmosphere (e.g., in a glovebox or desiccator).[2]
-
Employ Pre-catalysts: Consider using commercially available, air- and moisture-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts).[3][4] These complexes readily form the active Pd(0) species under reaction conditions, leading to more reproducible results than using separate Pd(II) sources and ligands.[5]
-
Ensure Proper Degassing: Thoroughly degas your solvent and reaction vessel to remove dissolved oxygen.[6] Standard techniques include bubbling an inert gas (argon or nitrogen) through the solvent or using several freeze-pump-thaw cycles.
-
-
-
Inadequate Reaction Temperature: The reaction may be too slow at the current temperature.
-
Troubleshooting Step: Cautiously increase the reaction temperature in 10-20 °C increments.[1] Monitor for product formation and any potential decomposition of starting materials or product.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of amine, aryl halide, or base can stall the reaction.
-
Troubleshooting Step: Typically, a slight excess of the amine (1.1-1.5 equivalents) and base (1.2-2.0 equivalents) relative to the limiting reagent (often the aryl halide) is employed.[6] Verify your calculations and measurements.
-
-
Issue 2: My reaction is producing significant side products.
Side reactions can compete with the desired amination, reducing the yield and complicating purification.
Q2: I'm observing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this?
-
Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[1] It can arise from β-hydride elimination from the palladium-amide intermediate or from other pathways.
-
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[7] If hydrodehalogenation is a major issue, consider screening different ligands.
-
Base Optimization: The strength and nature of the base can influence the rate of hydrodehalogenation.[1] While strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions, they can also promote side reactions.[8] Consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures.[1]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor side reactions.[1] If the desired reaction proceeds at a reasonable rate at a lower temperature, this can be an effective strategy.
-
-
Q3: My primary amine is undergoing double arylation. How can I favor monoarylation?
-
Answer: The desired primary arylamine product can sometimes react further with the aryl halide to form a diarylamine.
-
Strategies to Promote Monoarylation:
-
Ligand Choice: Certain bulky phosphine ligands, such as BrettPhos, are specifically designed to favor the monoarylation of primary amines.[8][9]
-
Stoichiometry Control: Using an excess of the primary amine can help to outcompete the product for reaction with the aryl halide.
-
Ammonia Surrogates: For the synthesis of primary anilines, using an ammonia equivalent like benzophenone imine can prevent double arylation. The resulting imine can then be hydrolyzed to yield the desired primary amine.[7][10]
-
-
Issue 3: I'm working with a challenging substrate and getting poor results.
The electronic and steric properties of the coupling partners can significantly impact the reaction outcome.
Q4: My aryl chloride is unreactive. What can I do?
-
Answer: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[5]
-
Strategies for Activating Aryl Chlorides:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial for the amination of aryl chlorides.[11] Ligands like XPhos, RuPhos, and BrettPhos have been shown to be effective for these challenging substrates.[8][12]
-
Catalyst System: Employing a robust pre-catalyst system is often necessary.[3]
-
Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.[2]
-
-
Q5: The amination of my electron-deficient (or electron-rich) heteroaryl halide is problematic. What should I consider?
-
Answer: Heteroaromatic substrates can be particularly challenging. Electron-deficient heterocycles (like pyridines) can coordinate to the palladium center and inhibit catalysis.[2]
-
Strategies for Heteroaryl Halides:
-
Ligand Choice: Sterically hindered ligands are essential to prevent catalyst poisoning by the heteroatom.[2] For pyridyl substrates, ligands like RuPhos and BrettPhos have shown good performance.[12] Bidentate phosphine ligands like Xantphos can also be effective.[9][12]
-
Careful Base Selection: The basicity of the reaction medium needs to be carefully controlled, especially with base-sensitive heterocycles. Weaker inorganic bases may be necessary.[1]
-
-
Understanding the Core of the Reaction: The Catalytic Cycle
A solid grasp of the reaction mechanism is invaluable for troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
A Systematic Troubleshooting Workflow
When faced with a challenging reaction, a structured approach to optimization is more efficient than random screening. The following workflow can guide your efforts.
Caption: A systematic workflow for troubleshooting Buchwald-Hartwig amination reactions.
Key Reagent Selection Tables
The choice of ligand, base, and solvent are interdependent and crucial for success.[1][13][14][15][16] The following tables provide a starting point for your reaction development.
Table 1: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Substrate Scope | Key Features |
| XPhos | Broad scope, including aryl chlorides and sulfonates.[6][9] | Highly active, bulky biarylphosphine. |
| RuPhos | Good for secondary amines and challenging heteroaryl halides.[8] | Electron-rich and sterically hindered. |
| BrettPhos | Excellent for selective monoarylation of primary amines.[8][9] | Very bulky biarylphosphine ligand. |
| Xantphos | Useful for amination of pyridines and other N-heterocycles.[12] | Bidentate ligand with a large bite angle. |
Table 2: Common Bases for Buchwald-Hartwig Amination
| Base | Strength | Common Applications & Considerations |
| NaOtBu | Strong | Promotes high reaction rates, but can be incompatible with base-sensitive functional groups.[1][8] |
| LHMDS | Strong | Useful for reactions at lower temperatures and with substrates bearing protic functional groups.[8] |
| Cs₂CO₃ | Weaker | Good for substrates with base-sensitive functional groups; may require higher temperatures.[1] |
| K₃PO₄ | Weaker | A milder alternative to carbonates for sensitive substrates.[1] |
Table 3: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Polarity | Notes |
| Toluene | Non-polar | A common and effective solvent.[1][17] Can help mitigate inhibition by iodide salts.[10] |
| 1,4-Dioxane | Polar aprotic | Widely used, good solvating properties for many substrates.[1][17] |
| THF | Polar aprotic | Can be used, but may sometimes result in lower yields compared to toluene or dioxane.[1][8] |
| t-BuOH | Polar protic | Sometimes used, particularly in combination with other solvents.[8] |
Experimental Protocol: General Procedure for a Troubleshooting Screen
This protocol outlines a general method for screening reaction conditions on a small scale. Always perform a risk assessment before starting any new experiment.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reaction vials with screw caps and PTFE septa
-
Magnetic stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (under inert atmosphere):
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide, palladium pre-catalyst, and base.
-
If not using a pre-catalyst, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
-
Reaction:
-
Seal the vial tightly with the screw cap.
-
Place the vial in a pre-heated heating block or oil bath and stir at the desired temperature (e.g., 80-110 °C).[2]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
By systematically evaluating each component of the reaction, you can efficiently identify the optimal conditions for your specific substrate combination and achieve a successful Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Stability and long-term storage of 2-Chlorothiazolo[5,4-b]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and long-term storage of 2-Chlorothiazolo[5,4-b]pyridine. The information herein is synthesized from established chemical principles and best practices for handling halogenated heterocyclic compounds.
I. Introduction: Understanding the Molecule
This compound is a bicyclic heterocyclic compound of significant interest as a building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring fused with a thiazole ring and substituted with a reactive chlorine atom, presents unique stability and handling considerations. The electron-withdrawing nature of the pyridine nitrogen and the thiazole ring system activates the 2-position, making the chloro-substituent susceptible to nucleophilic substitution. This reactivity is key to its synthetic utility but also a primary consideration for its stability.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.
Question: I've noticed a change in the color of my this compound sample, from off-white to a yellowish or brownish hue. What could be the cause, and is the material still usable?
Answer:
-
Potential Causes:
-
Minor Oxidation: Exposure to air, even in trace amounts over time, can lead to the formation of colored impurities. The nitrogen and sulfur atoms in the heterocyclic system can be susceptible to oxidation.
-
Photodegradation: While specific data for this compound is limited, related 2-chloropyridines are known to undergo photodegradation.[1][2] Exposure to UV light, even from ambient laboratory lighting over a prolonged period, can initiate degradation pathways, leading to colored byproducts.
-
Trace Impurities: The presence of minute amounts of residual solvents or catalysts from synthesis can sometimes lead to color changes upon storage.
-
-
Troubleshooting and Solutions:
-
Assess Purity: The first step is to determine if the color change is associated with significant degradation. This can be achieved by analytical methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of new impurities. A proton NMR spectrum can also reveal the presence of degradation products.
-
Solubility Test: A simple visual test can be informative. Dissolve a small amount of the material in a suitable solvent (e.g., DMSO, DMF). If you observe significant insoluble particulates that were not present previously, it may indicate polymerization or the formation of insoluble degradation products.
-
Usability: For many synthetic applications, a slight discoloration may not significantly impact the outcome if the purity is still high (e.g., >95%). However, for applications requiring high purity, such as in late-stage drug development or for quantitative assays, repurification by recrystallization or column chromatography may be necessary. It is crucial to re-characterize the material after purification.
-
Question: My recent synthesis using this compound has resulted in a lower than expected yield. Could the starting material have degraded?
Answer:
-
Potential Causes:
-
Hydrolysis: The chloro-substituent at the 2-position of the thiazole ring is activated towards nucleophilic attack.[3] Exposure to moisture can lead to slow hydrolysis, replacing the chlorine with a hydroxyl group to form 2-hydroxythiazolo[5,4-b]pyridine. This impurity will not participate in reactions where the chlorine is the leaving group.
-
Reaction with Trace Nucleophiles: If the compound was stored in a non-inert atmosphere, it could have reacted with atmospheric water or other nucleophiles. Similarly, storage in plastic containers could lead to leaching of plasticizers which might react.
-
-
Troubleshooting and Solutions:
-
Confirm Purity: Before starting a reaction, it is best practice to confirm the purity of the starting material, especially if it has been in storage for an extended period. HPLC or GC-MS are ideal for quantifying the purity.
-
Proper Handling: Ensure that the compound is handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[4][5] Use dry solvents and glassware for your reactions.
-
Storage Verification: Double-check that the compound has been stored according to the recommended conditions (see Section III).
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C. | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis. |
| Light | Protect from light by using an amber vial or storing in a dark place. | Prevents potential photodegradation.[1][2] |
| Container | Store in a tightly sealed glass container, such as an amber glass vial with a PTFE-lined cap. | Glass is inert and prevents leaching of contaminants. The tight seal prevents ingress of air and moisture. |
Q2: What is the expected shelf-life of this compound?
A2: When stored under the ideal conditions mentioned above, this compound is expected to be stable for at least 1-2 years. However, it is always recommended to re-analyze the purity of the compound before use, especially if it has been stored for more than a year or if the container has been opened multiple times.
Q3: Are there any incompatible materials I should avoid storing with this compound?
A3: Yes. To prevent accidental reactions and degradation, avoid storing it with:
-
Strong bases and nucleophiles: These can displace the chloro group.
-
Strong oxidizing agents: These can potentially oxidize the heterocyclic ring system.
-
Moisture-sensitive reagents: To prevent cross-contamination in case of a spill or leak.
Q4: How can I safely handle this compound in the lab?
A4: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. For weighing and transferring the solid, it is best to do so under a stream of inert gas or in a glove box to minimize exposure to the atmosphere.[2][5]
IV. Plausible Degradation Pathways
Caption: Plausible degradation pathways for this compound.
V. Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your HPLC system.
Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (or TFA)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (or TFA)
-
Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
The appearance of new peaks, especially at earlier retention times (more polar), could indicate the presence of hydrolysis products.
-
VI. References
-
BenchChem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". Retrieved January 4, 2026, from --INVALID-LINK--
-
Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. --INVALID-LINK--
-
Wikipedia. (2023, November 29). 2-Chloropyridine. In Wikipedia. --INVALID-LINK--
-
Stapleton, D. R., et al. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99. --INVALID-LINK--
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved January 4, 2026, from --INVALID-LINK--
-
Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Neilson Lab. Retrieved January 4, 2026, from --INVALID-LINK--
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00086. --INVALID-LINK--
-
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved January 4, 2026, from --INVALID-LINK--
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. University of Groningen. --INVALID-LINK--
-
ResearchGate. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. --INVALID-LINK--
References
Technical Support Center: Scale-up Synthesis of 2-Chlorothiazolo[5,4-b]pyridine for Preclinical Studies
Welcome to the technical support center for the scale-up synthesis of 2-Chlorothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this key heterocyclic intermediate for preclinical studies. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the reaction intricacies, potential challenges, and robust solutions to ensure a successful and scalable synthesis campaign.
This compound is a crucial building block in the development of various therapeutic agents, notably kinase inhibitors for oncology.[1][2] Its efficient synthesis at scale is therefore a critical step in advancing new drug candidates toward clinical trials. This guide provides a comprehensive, field-proven approach to its synthesis, focusing on scientific integrity, safety, and scalability.
Synthetic Strategy: A Two-Step Approach
The most reliable and scalable approach to this compound involves a two-step sequence starting from the readily available 3-amino-2-chloropyridine. This strategy hinges on the initial construction of the thiazole ring to form 2-aminothiazolo[5,4-b]pyridine, followed by a Sandmeyer reaction to replace the amino group with a chloro group.
Part 1: Detailed Experimental Protocol
This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Aminothiazolo[5,4-b]pyridine
This step involves the cyclization of 3-amino-2-chloropyridine with potassium thiocyanate. The mechanism proceeds through the formation of a thiourea intermediate which then undergoes intramolecular cyclization.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-2-chloropyridine | 128.56 | 100 g | 0.778 |
| Potassium Thiocyanate | 97.18 | 83 g | 0.854 |
| Glacial Acetic Acid | 60.05 | 500 mL | - |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-amino-2-chloropyridine (100 g, 0.778 mol) and glacial acetic acid (500 mL).
-
Stir the mixture at room temperature to obtain a clear solution.
-
Add potassium thiocyanate (83 g, 0.854 mol) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 110-115 °C and maintain at this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into 2 L of ice-cold water with stirring.
-
Adjust the pH to 7-8 with a 50% aqueous sodium hydroxide solution. Be cautious as this is an exothermic process.
-
Filter the resulting solid, wash with copious amounts of water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum at 50-60 °C to a constant weight to afford 2-aminothiazolo[5,4-b]pyridine as an off-white to pale yellow solid.
Expected Yield: 85-95% Purity (by HPLC): >98%
Step 2: Synthesis of this compound via Sandmeyer Reaction
This classic transformation involves the diazotization of the 2-amino group followed by a copper(I) chloride-catalyzed chlorination.[4][5] The Sandmeyer reaction is a powerful tool for the conversion of aromatic amines to halides.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminothiazolo[5,4-b]pyridine | 167.20 | 100 g | 0.598 |
| Concentrated Hydrochloric Acid | 36.46 | 400 mL | - |
| Sodium Nitrite | 69.00 | 45.4 g | 0.658 |
| Copper(I) Chloride | 98.99 | 71 g | 0.717 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a temperature probe, add 2-aminothiazolo[5,4-b]pyridine (100 g, 0.598 mol) and concentrated hydrochloric acid (400 mL).
-
Cool the stirred suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (45.4 g, 0.658 mol) in 100 mL of water and add it dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 5 °C. The addition should take approximately 1-1.5 hours.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate 2 L flask, prepare a solution of copper(I) chloride (71 g, 0.717 mol) in 300 mL of concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Control the rate of addition to keep the temperature below 10 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Extract the mixture with dichloromethane (3 x 300 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Expected Yield: 60-75% Purity (by HPLC): >99%
Part 2: Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: My yield for Step 1 is consistently low. What are the likely causes?
-
A1: Incomplete reaction: Ensure the reaction is heated for a sufficient duration. Monitor the consumption of the starting material by TLC or HPLC. An extension of the reaction time at 110-115 °C may be necessary.
-
A2: Sub-optimal stoichiometry: While a slight excess of potassium thiocyanate is recommended, a large excess can lead to side products. Ensure accurate weighing of reagents.
-
A3: Loss during workup: The product has some solubility in water. Ensure the precipitation is complete by cooling thoroughly and avoid using excessive amounts of ethanol for washing the crude solid.
Q2: The Sandmeyer reaction (Step 2) is giving a dark, tarry crude product with a low yield. What's going wrong?
-
A1: Temperature control is critical. The diazotization step must be performed at 0-5 °C. If the temperature rises, the diazonium salt can decompose prematurely, leading to a complex mixture of byproducts. Similarly, the addition of the diazonium salt solution to the copper(I) chloride solution should be done slowly and with efficient cooling to manage the exotherm and gas evolution.
-
A2: Purity of sodium nitrite: Old or impure sodium nitrite can lead to poor diazotization and side reactions. Use a fresh, high-quality batch of sodium nitrite.
-
A3: Incomplete diazotization: Ensure that the 2-aminothiazolo[5,4-b]pyridine is fully dissolved in the hydrochloric acid before cooling and adding the sodium nitrite solution. A heterogeneous mixture can lead to incomplete reaction.
Q3: How can I be sure the diazotization in Step 2 is complete before proceeding?
-
A simple qualitative test is to use starch-iodide paper. A small aliquot of the reaction mixture, when touched to the paper, should produce an immediate blue-black color, indicating the presence of excess nitrous acid. This suggests that all the amine has been consumed.
Q4: Are there any specific safety precautions I should take for the Sandmeyer reaction at scale?
-
A1: Diazonium salts are potentially explosive, especially when isolated and dried. This protocol is designed to use the diazonium salt in solution without isolation. Never attempt to isolate the diazonium salt intermediate.
-
A2: Nitrogen gas evolution can be vigorous. Ensure the reaction vessel is adequately vented and that the addition of the diazonium salt to the copper catalyst is slow and controlled to prevent a rapid release of gas that could cause the reaction to overflow.
-
A3: Exothermic reactions: Both the diazotization and the subsequent reaction with copper(I) chloride are exothermic. Robust temperature control with a reliable cooling system is essential for safety and to prevent product decomposition.
Q5: What are the best practices for purifying the final product at a larger scale?
-
A1: Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization is often the most efficient method for purification at scale. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, toluene) to find the optimal conditions for yield and purity.
-
A2: Column Chromatography: For smaller scale-up batches or if the crude product is highly impure, column chromatography is effective. Consider using a medium-pressure liquid chromatography (MPLC) system for faster and more efficient separations at a larger scale.
-
A3: Slurry washes: Washing the crude solid with a non-polar solvent like hexanes can help remove non-polar impurities before a final purification step.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Catalyst and Ligand Selection for Cross-Coupling Reactions of 2-Chlorothiazolo[5,4-b]pyridine
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-chlorothiazolo[5,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this important heterocyclic scaffold. The inherent electronic properties of the thiazolo[5,4-b]pyridine ring system, particularly the presence of Lewis basic nitrogen and sulfur atoms and a relatively inert C-Cl bond, present unique challenges that require careful consideration of catalyst, ligand, and reaction parameters.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve successful and reproducible outcomes in your synthetic endeavors.
I. Understanding the Challenge: The Nature of this compound
The primary obstacle in cross-coupling reactions with this compound stems from its electronic structure. The pyridine nitrogen and the thiazole nitrogen and sulfur atoms can act as Lewis bases, coordinating to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, a phenomenon known as catalyst poisoning.[1][2] This deactivation pathway is a major contributor to sluggish or failed reactions.[3]
Furthermore, the C-Cl bond is less reactive towards oxidative addition to a Pd(0) center compared to its bromide or iodide counterparts.[4] This necessitates the use of highly active catalyst systems, typically involving bulky, electron-rich ligands that can promote this crucial first step of the catalytic cycle.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions of this compound in a question-and-answer format.
Q1: My reaction is showing low to no conversion of the this compound starting material. What are the likely causes?
A1: This is a frequent challenge and often points to issues with catalyst activity or reaction conditions. Here’s a breakdown of potential culprits and solutions:
-
Catalyst Inhibition/Poisoning: As mentioned, the nitrogen atoms in your substrate are likely culprits.[2][4]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos . These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the heteroaryl substrate and stabilize the active catalytic species.[5][6] Modern, well-defined palladium precatalysts (e.g., XPhos Pd G3 ) are often more effective than generating the catalyst in situ as they can bypass problematic initiation steps.[5]
-
-
Inactive Catalyst System for a C-Cl bond: Standard catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition of the relatively inert C-Cl bond.[4]
-
Suboptimal Reaction Conditions:
-
Base: The choice of base is critical. An inappropriate base may be too weak, have poor solubility, or be incompatible with your substrates. For Suzuki reactions with boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[9]
-
Temperature: Aryl chlorides generally require higher reaction temperatures (typically 80-120 °C) to undergo efficient oxidative addition.[5]
-
Solvent: Ensure you are using anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, or THF . The presence of oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[4]
-
Q2: My reaction mixture is turning black. What does this mean and how can I prevent it?
A2: The formation of a black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal.[10] This is a clear indicator of catalyst decomposition.
-
Prevention Strategies:
-
Use Appropriate Ligands: This is the most critical factor. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) catalytic species and preventing aggregation.[5]
-
Control Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition. A slight excess of the ligand relative to palladium (e.g., 1.1:1 to 2:1 L:Pd) is often beneficial.
-
Temperature Management: While higher temperatures can be necessary, excessive heat can accelerate catalyst decomposition. It is a delicate balance; aim for the lowest temperature that provides a reasonable reaction rate.
-
Rigorous Inert Atmosphere: Oxygen is a major contributor to the formation of palladium black. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[4]
-
Q3: I'm performing a Suzuki-Miyaura coupling and observing significant formation of the deboronated arene from my boronic acid. How can I minimize this side reaction?
A3: This side reaction is known as protodeboronation and is a common issue, especially with heteroaryl boronic acids.[4]
-
Minimization Strategies:
-
Use a Milder Base: If possible, switch to a milder base like KF.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), which is more resistant to protodeboronation.
-
Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions. The presence of water can facilitate protodeboronation.
-
Use of Additives: In some cases, additives like trimethyl borate can mitigate base-deactivation pathways and prevent catalyst poisoning.[3]
-
Q4: For a Buchwald-Hartwig amination, what is a good starting point for catalyst, ligand, and base selection?
A4: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine.[8]
-
Recommended Starting Conditions:
-
Catalyst/Ligand: A pre-formed catalyst like XPhos Pd G3 or RuPhos Pd G3 is an excellent starting point. Alternatively, a combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like XPhos or RuPhos can be used.[5]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.[9] For substrates that are sensitive to strong bases, cesium carbonate (Cs₂CO₃) can sometimes be effective, though it may require higher temperatures.
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane are standard solvents.
-
III. Recommended Starting Conditions & Protocols
The following tables and protocols provide recommended starting points for various cross-coupling reactions of this compound. These are based on successful examples with the target scaffold or closely related challenging heteroaryl chlorides. Optimization will likely be necessary for your specific coupling partners.
A. Suzuki-Miyaura Coupling
This is one of the most versatile C-C bond-forming reactions. For the thiazolo[5,4-b]pyridine core, a robust catalyst system is essential.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | PdCl₂(dppf) or XPhos Pd G3 (1-3 mol%) | PdCl₂(dppf) has been successfully used for Suzuki coupling to form a thiazolo[5,4-b]pyridine scaffold.[1] For challenging chlorides, XPhos Pd G3 offers higher activity.[5][7] |
| Ligand | dppf or XPhos (1.1-1.5 eq. to Pd) | dppf is a good starting point.[1] XPhos provides the necessary bulk and electron-donating properties for difficult couplings.[6][7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | K₂CO₃ has been shown to be effective.[1] K₃PO₄ is a stronger base that can be beneficial for less reactive partners.[5] |
| Solvent | 1,4-Dioxane/H₂O or Toluene | A mixture of dioxane and water is common for Suzuki reactions.[1] Anhydrous toluene can be used to minimize protodeboronation. |
| Temperature | 80-110 °C | Higher temperatures are often required for C-Cl bond activation.[7] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand (if separate).
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Standard Pd(0) source for in-situ catalyst generation.[5] Pre-formed G3 catalysts are highly active and reliable.[5] |
| Ligand | XPhos or RuPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich biaryl phosphines are the ligands of choice for amination of aryl chlorides.[8][9] |
| Base | NaOtBu or LHMDS (1.5-2.0 eq.) | Strong, non-nucleophilic bases are required to deprotonate the amine.[9] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 90-120 °C | Elevated temperatures are typically needed.[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., toluene).
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
IV. Visualizing the Process: Workflows and Mechanisms
To aid in understanding the critical steps and decision-making processes, the following diagrams illustrate the general catalytic cycle for cross-coupling and a troubleshooting workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision-making workflow for troubleshooting low conversion.
V. References
-
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem. Available at: --INVALID-LINK--
-
Lee, J. H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(11), 2748. Available at: --INVALID-LINK--
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(33), 12481–12491. Available at: --INVALID-LINK--
-
Wang, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. Available at: --INVALID-LINK--
-
Martin, G. E., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(6), 1125-1135. Available at: --INVALID-LINK--
-
Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Synthetic Communications, 39(22), 4040-4050. Available at: --INVALID-LINK--
-
Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421. Available at: --INVALID-LINK--
-
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. Available at: --INVALID-LINK--
-
Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. Available at: --INVALID-LINK--
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: --INVALID-LINK--
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(33), 12481–12491. Available at: --INVALID-LINK--
-
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem. Available at: --INVALID-LINK--
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Synthesis of Thiazolo[5,4-b]pyridine-2-carboxamides. ResearchGate. Available at: --INVALID-LINK--
-
El-Damasy, A. K., et al. (2015). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of the Serbian Chemical Society, 80(11), 1339-1349. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--
-
ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: --INVALID-LINK--
-
Cross-Coupling Reaction Guide. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: --INVALID-LINK--
-
Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--
-
Watson, D. A., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(1), 223–228. Available at: --INVALID-LINK--
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-space. Available at: --INVALID-LINK--
-
Heck reaction. Wikipedia. Available at: --INVALID-LINK--
-
Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd(PtBu3)2. ResearchGate. Available at: --INVALID-LINK--
-
Heck Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Publications. Available at: --INVALID-LINK--
-
Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp3 arylation of 7-chloro-5-methyl-[1][7][11]triazolo[1,5-a]pyrimidine. ResearchGate. Available at: --INVALID-LINK--
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(15), 3806–3809. Available at: --INVALID-LINK--
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. Available at: --INVALID-LINK--
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 19(17), 4726–4729. Available at: --INVALID-LINK--
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Available at: --INVALID-LINK--
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 2226–2234. Available at: --INVALID-LINK--
-
A green approach for Suzuki and Sonogashira cross-coupling reaction using Pd supported on CuFe2O4 MNPs. International Journal of New Chemistry. Available at: --INVALID-LINK--
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: --INVALID-LINK--
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(10), 1837–1840. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available at: --INVALID-LINK--
-
This compound. AMERICAN ELEMENTS. Available at: --INVALID-LINK--
-
Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available at: --INVALID-LINK--
-
Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... ResearchGate. Available at: --INVALID-LINK--
-
Heck Reaction. Chemistry LibreTexts. Available at: --INVALID-LINK--
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 2-Chlorothiazolo[5,4-b]pyridine
Welcome to the technical support center for the functionalization of 2-chlorothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions to help you address challenges related to the inherent low reactivity of this substrate in common cross-coupling and nucleophilic substitution reactions.
Troubleshooting Guide: Overcoming Low Reactivity
The primary challenge in the functionalization of this compound lies in the low reactivity of the C-Cl bond, which is a common issue with electron-deficient heteroaryl chlorides. The following Q&A-style guide addresses specific problems you might encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the most common causes and how can I improve the yield?
Low conversion in Suzuki-Miyaura couplings of unreactive aryl chlorides is often due to the challenging oxidative addition of the C-Cl bond to the Pd(0) catalyst. Here’s a systematic approach to troubleshoot this issue:
Probable Causes & Recommended Solutions
| Probable Cause | Explanation | Recommended Solution |
| Inefficient Catalyst System | The choice of palladium precatalyst and ligand is critical for activating the inert C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective. | Upgrade your catalyst system. Use a more active Pd(II) precatalyst like PdCl₂(dtbpf) or a preformed Pd(0) complex such as Pd₂(dba)₃. Pair it with a bulky, electron-rich phosphine ligand like SPhos, RuPhos, or XPhos. These ligands promote the formation of the active monoligated Pd(0) species, which facilitates oxidative addition. |
| Inadequate Base Strength | A sufficiently strong base is required to facilitate the transmetalation step of the catalytic cycle. | Use a stronger base. While K₂CO₃ or Cs₂CO₃ can be effective, stronger bases like K₃PO₄ or CsF are often necessary for unreactive chlorides. Ensure the base is finely powdered and anhydrous. |
| Suboptimal Reaction Temperature | The activation energy for the oxidative addition of the C-Cl bond is high and often requires elevated temperatures. | Increase the reaction temperature. Reactions are typically run at temperatures between 80-120 °C. Consider using a higher boiling point solvent like dioxane or toluene. Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[1][2] |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the catalytic cycle. | Screen different solvents. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used. For some systems, aqueous solvent mixtures can be beneficial. |
Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing significant amounts of hydrodehalogenation. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations of unreactive aryl chlorides. This occurs when the reductive elimination of the desired C-N bond is slow, allowing for competing pathways.
Strategies to Suppress Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is paramount. Bulky biarylphosphine ligands such as BrettPhos and RuPhos have been specifically designed to accelerate the reductive elimination step, thus outcompeting the hydrodehalogenation pathway.
-
Base Purity: Ensure you are using a high-purity, anhydrous base. Traces of hydroxide in sodium tert-butoxide (NaOtBu) can promote the undesired reduction.
-
Strictly Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help to favor the desired C-N bond formation.
Frequently Asked Questions (FAQs)
Why is this compound so unreactive in nucleophilic aromatic substitution (SNAr) reactions?
The thiazolo[5,4-b]pyridine ring system is electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. While this electron deficiency does activate the ring towards nucleophilic attack, the reactivity of the 2-chloro position is often lower than anticipated for several reasons:
-
Intermediate Stability: In an SNAr reaction, the rate-determining step is typically the formation of the high-energy Meisenheimer complex. For attack at the C2 position of the thiazolo[5,4-b]pyridine ring, the resulting negative charge is not as effectively delocalized onto the heteroatoms as it would be in a simple 2-chloropyridine.
-
Leaving Group Ability: The chloride is a moderate leaving group. For SNAr to proceed efficiently with unreactive substrates, a better leaving group (like fluoride) or more forcing conditions (high temperatures, strong nucleophiles) are often required.
Can I use microwave heating to improve the functionalization of this compound?
Yes, microwave-assisted synthesis is an excellent strategy for overcoming the low reactivity of this compound.[1][2] The rapid and uniform heating provided by microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. This is particularly beneficial for challenging cross-coupling reactions that require high temperatures to proceed.
What are some recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
For a starting point, consider the following conditions, which can be further optimized:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: (Hetero)arylboronic acid (1.5 equiv)
-
Palladium Precatalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: SPhos (5.0 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Dioxane (0.1 M)
-
Temperature: 100-110 °C
-
Atmosphere: Inert (Argon or Nitrogen)
Monitor the reaction by TLC or LC-MS and adjust parameters as needed based on the troubleshooting guide above.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various (hetero)arylboronic acids.
Materials:
-
This compound
-
(Hetero)arylboronic acid
-
Pd₂(dba)₃
-
SPhos
-
K₃PO₄ (finely powdered, anhydrous)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the (hetero)arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and SPhos (5.0 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a starting point for the amination of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd₂(dba)₃
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or microwave vial
Procedure:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (2.0 mol%), and BrettPhos (4.0 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add the amine (1.2 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Decision Tree for Optimizing a Suzuki-Miyaura Coupling Reaction
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromothiazolo[5,4-b]pyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. As a purine bioisostere, it is a key component in a multitude of compounds exhibiting diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The ability to selectively functionalize this core at the 2-position is paramount for developing novel chemical entities. The most common precursors for such functionalization are the 2-halo derivatives, primarily 2-chloro- and 2-bromothiazolo[5,4-b]pyridine.
The choice between the chloro- and bromo- derivative is a critical decision in synthetic planning that significantly impacts reaction efficiency, catalyst selection, and overall cost. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by experimental data from analogous systems, to empower researchers in making informed strategic decisions.
Theoretical Underpinnings: C-Cl vs. C-Br Bond Reactivity
The difference in reactivity between 2-chloro- and 2-bromothiazolo[5,4-b]pyridine is fundamentally governed by the properties of the carbon-halogen bond. Two key reaction classes, palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), are most relevant, and the C-X bond's characteristics influence them differently.
Bond Dissociation Energy (BDE) in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthetic chemistry for forming C-C, C-N, and C-O bonds.[2] The universally accepted mechanism begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[3] This step is typically rate-limiting, and its facility is inversely correlated with the bond dissociation energy (BDE) of the C-X bond.
The C-Br bond is significantly weaker than the C-Cl bond, making oxidative addition more favorable for 2-bromothiazolo[5,4-b]pyridine.[4][5] Theoretical and experimental data consistently show that C-Cl bonds are approximately 7-12 kcal/mol stronger than their C-Br counterparts on aromatic and heteroaromatic rings.[4][6] This energy difference dictates that reactions involving C-Br bonds proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to their C-Cl analogues.
| Bond Type | Average BDE (kcal/mol) | Relative Reactivity in Oxidative Addition |
| Aryl C-Cl | ~96 | Lower |
| Aryl C-Br | ~81 | Higher |
| Table 1: Comparison of average Carbon-Halogen Bond Dissociation Energies (BDEs) on an aromatic system. Actual values vary based on the specific molecular structure.[4][5] |
Electronegativity and Leaving Group Ability in SNAr
Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative for functionalization. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[7] The thiazolo[5,4-b]pyridine system is sufficiently electron-deficient to be susceptible to this pathway at the 2-position.
In this mechanism, two factors are at play:
-
Rate of Nucleophilic Attack: The initial attack of the nucleophile is the rate-determining step. The high electronegativity of chlorine withdraws electron density more effectively than bromine, making the carbon at the 2-position more electrophilic and accelerating this step.
-
Leaving Group Ability: The ability of the halide to depart from the Meisenheimer complex is related to its stability as an anion. Bromide is a better leaving group than chloride due to its lower pKaH.
The interplay of these factors means that while bromide is intrinsically a better leaving group, the overall reaction rate for an SNAr process can be faster with the chloro-derivative, particularly with highly activated substrates.[8]
Comparative Analysis in Key Synthetic Transformations
The choice between 2-chloro- and 2-bromothiazolo[5,4-b]pyridine manifests practically in the conditions required for successful chemical transformations. The 2-bromo derivative is generally more reactive in palladium-catalyzed reactions, while the 2-chloro compound is often more cost-effective but requires more specialized and vigorous conditions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is one of the most versatile methods for creating biaryl or vinyl-aryl structures.[9]
-
2-Bromothiazolo[5,4-b]pyridine: This substrate is highly amenable to Suzuki coupling. A wide range of standard palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are effective. Reactions typically proceed to completion in a few hours at moderate temperatures (80-100 °C) with common bases like K₂CO₃ or Cs₂CO₃.[10][11]
-
2-Chlorothiazolo[5,4-b]pyridine: The strength and inertness of the C-Cl bond necessitate more sophisticated catalytic systems.[12] Standard catalysts are often sluggish and ineffective. Success relies on the use of electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[13] These ligands promote the difficult oxidative addition step. Reaction conditions are also more forcing, often requiring higher temperatures (100-120 °C) and stronger bases (e.g., K₃PO₄).[14]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is crucial for introducing amine functionalities, which are prevalent in pharmaceuticals.[15]
-
2-Bromothiazolo[5,4-b]pyridine: C-N coupling is generally efficient with this substrate. A variety of palladium precatalysts paired with ligands like BINAP or Xantphos can be used under relatively mild conditions.[16][17]
-
This compound: Similar to the Suzuki reaction, amination of the chloro-derivative is challenging and demands highly active catalyst systems. Specialized, bulky phosphine ligands are mandatory to achieve good yields and prevent catalyst decomposition.[18][19] The choice of base is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS often being required.
Sonogashira Coupling (C-C Alkyne Bond Formation)
The Sonogashira reaction provides a direct route to alkynylated heterocycles.[20]
-
2-Bromothiazolo[5,4-b]pyridine: This substrate is a reliable partner in Sonogashira couplings. Standard conditions employing a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) with an amine base typically afford high yields.[21][22]
-
This compound: Direct Sonogashira coupling of heteroaryl chlorides is notoriously difficult and often low-yielding.[23] While some advanced, copper-free protocols with specialized ligands exist, they are not universally applicable. For synthetic campaigns requiring alkynylation, the 2-bromo derivative is overwhelmingly the preferred starting material.
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a complementary, metal-free approach for introducing nucleophiles like alkoxides, thiolates, and amines.
Summary of Comparative Reactivity
| Reaction | 2-Bromothiazolo[5,4-b]pyridine | This compound | Causality |
| Suzuki-Miyaura | High Reactivity: Standard Pd catalysts (e.g., Pd(PPh₃)₄), milder conditions (80-100 °C). | Low Reactivity: Requires specialized, bulky ligands (e.g., Buchwald type, NHCs) and forcing conditions (>100 °C). | Lower C-Br BDE facilitates the rate-limiting oxidative addition step.[4] |
| Buchwald-Hartwig | Good Reactivity: Standard ligands (e.g., BINAP, Xantphos), reliable outcomes. | Challenging: Requires highly active, sterically hindered ligands and strong bases. | Stronger C-Cl bond makes both oxidative addition and subsequent steps more difficult.[19] |
| Sonogashira | Preferred Substrate: High yields with standard Pd/Cu catalysis. | Very Poor Substrate: Generally unreactive under standard conditions; requires specialized protocols. | Oxidative addition to the C-Cl bond is extremely challenging for the Sonogashira catalytic cycle.[23] |
| SNAr | Reactive: Good leaving group ability. | Often More Reactive: Higher C2 electrophilicity due to Cl electronegativity can accelerate the rate-determining nucleophilic attack. | Reaction rate is a balance between electrophilicity (favors Cl) and leaving group ability (favors Br).[7] |
| Table 2: Representative comparison of experimental conditions and outcomes for key transformations. |
Visualization of Core Mechanisms
To better understand the underlying processes, the following diagrams illustrate the key mechanistic pathways discussed.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Caption: The two-step Addition-Elimination mechanism of SNAr.
Experimental Protocols
The following protocols are representative and serve as a starting point. Researchers must optimize conditions for their specific substrates. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiazolo[5,4-b]pyridine (Standard Conditions)
This protocol illustrates a typical setup for the more reactive bromo-derivative.
Caption: Experimental workflow for a standard Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromothiazolo[5,4-b]pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound (Forcing Conditions)
This protocol highlights the need for a specialized catalyst system for the less reactive chloro-derivative.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried microwave vial with a stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst by mixing Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and SPhos (0.08 mmol, 8 mol%) and add this to the reaction vial.
-
Inerting: Seal the vial, then evacuate and backfill with argon (3x).
-
Solvent Addition: Add degassed anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C and stir vigorously. If using a microwave reactor, heat to 120-140 °C for 30-60 minutes.
-
Monitoring & Workup: Follow steps 5-7 as described in Protocol 1. Reaction times may be longer (12-24 hours) for conventional heating.
Conclusion and Strategic Recommendations
The reactivity of 2-halothiazolo[5,4-b]pyridines is a clear illustration of fundamental organometallic principles.
-
For Versatility and Mild Conditions: 2-Bromothiazolo[5,4-b]pyridine is the superior choice. Its lower C-Br bond dissociation energy ensures high reactivity in a broad range of palladium-catalyzed cross-coupling reactions under standard, readily accessible conditions. It is the recommended starting material for complex, multi-step syntheses where reliability and substrate scope are critical.
-
For Cost-Effectiveness and SNAr: This compound presents a more economical option, particularly on a large scale. However, its utility in cross-coupling is contingent on access to specialized, and often expensive, ligand/catalyst systems and a willingness to perform more extensive reaction optimization. It can be the substrate of choice for SNAr reactions with strong nucleophiles.
Ultimately, the decision rests on a balance between the cost of starting materials, the cost and availability of catalysts, and the desired reaction efficiency. For exploratory and discovery chemistry, the reliability of the bromo-derivative often outweighs its higher initial cost. For process development and scale-up, the potential cost savings of the chloro-derivative may justify the investment in optimization and specialized reagents.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
A Senior Application Scientist's Guide to the Structural Validation of 2-Chlorothiazolo[5,4-b]pyridine Derivatives Using High-Resolution Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of any successful research endeavor. In the pursuit of novel therapeutics, derivatives of the 2-Chlorothiazolo[5,4-b]pyridine scaffold have emerged as a promising class of compounds, exhibiting a range of biological activities.[1] The journey from synthesis to biological evaluation, however, is critically dependent on the rigorous structural validation of these molecules. This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (HRMS) with other key analytical techniques, supported by experimental insights and protocols, to empower you in making informed decisions for the structural elucidation of these important heterocyclic compounds.
The Imperative of Structural Integrity in Drug Discovery
The substitution pattern on the thiazolo[5,4-b]pyridine core dictates its interaction with biological targets.[1] An incorrect structural assignment can lead to misleading structure-activity relationship (SAR) data, wasted resources, and ultimately, the failure of a promising drug discovery campaign. Therefore, the choice of analytical methodology for structural confirmation is not merely a procedural step but a cornerstone of scientific integrity.
High-Resolution Mass Spectrometry: The Vanguard of Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in modern chemistry for its ability to provide highly accurate mass measurements.[2] This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, a critical first step in structural validation.
The Causality Behind Choosing HRMS
Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can measure mass-to-charge ratios (m/z) to four or more decimal places. This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For a this compound derivative, this means confidently differentiating the desired product from potential impurities or isomers that may have formed during the synthesis.
A Comparative Analysis: HRMS vs. Alternative Structural Validation Techniques
While HRMS is a powerful tool for determining the elemental composition, it is often used in concert with other techniques to build a complete structural picture. The following table provides a comparative overview of HRMS, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Single-Crystal X-ray Crystallography |
| Principle | Measures the mass-to-charge ratio of ions with high accuracy to determine elemental composition. | Exploits the magnetic properties of atomic nuclei to provide information on the chemical environment and connectivity of atoms. | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. |
| Information Obtained | Elemental formula, molecular weight, and fragmentation patterns. | Detailed information on the carbon-hydrogen framework, atom connectivity (through 2D NMR), and stereochemistry. | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry. |
| Sample Requirements | Small amount of sample (micrograms to nanograms), must be ionizable. | Larger sample amount (milligrams), must be soluble in a suitable deuterated solvent. | A single, well-ordered crystal of sufficient size and quality. |
| Strengths | High sensitivity, speed, and accuracy in determining elemental composition. | Provides unambiguous information about the covalent structure and stereochemistry in solution.[3][4] | Considered the "gold standard" for providing a definitive 3D structure.[5] |
| Limitations | Does not directly provide information on atom connectivity or stereochemistry. | Lower sensitivity compared to MS, can be time-consuming, and may not be suitable for insoluble compounds or complex mixtures.[6] | Growing suitable crystals can be a significant bottleneck, and the determined structure is of the solid state, which may differ from the solution conformation.[7] |
Experimental Workflow: A Self-Validating System for Structural Confirmation
A robust structural validation workflow integrates multiple analytical techniques to provide orthogonal data, leading to an irrefutable structural assignment.
Caption: Integrated workflow for the structural validation of novel compounds.
Detailed Experimental Protocol for HRMS Analysis
The following protocol outlines the key steps for the successful HRMS analysis of a this compound derivative.
1. Sample Preparation: The Foundation of Quality Data
-
Purity is paramount: Ensure the sample is of high purity, as impurities can interfere with ionization and complicate spectral interpretation. Purification is typically achieved through techniques like flash column chromatography or preparative HPLC.
-
Solvent Selection: Dissolve approximately 1 mg of the purified compound in 1 mL of a high-purity solvent such as acetonitrile or methanol. Avoid solvents like DMSO and DMF, which can suppress ionization.[8]
-
Analyte Concentration: A final concentration of 1-10 µg/mL is generally sufficient for analysis by electrospray ionization (ESI).
2. Instrument Calibration: Ensuring Mass Accuracy
-
External Calibration: Prior to analysis, calibrate the mass spectrometer using a well-characterized standard solution that covers a wide mass range. This establishes the initial mass accuracy of the instrument.
-
Internal Calibration (Lock Mass): For the highest mass accuracy, introduce a known reference compound (a "lock mass") continuously during the analysis. This allows for real-time correction of any drift in the mass calibration, often achieving sub-ppm mass accuracy.[2]
3. Data Acquisition: Optimizing Ionization and Fragmentation
-
Ionization Technique: Electrospray ionization (ESI) is the most common and suitable technique for this class of compounds, typically forming protonated molecules, [M+H]⁺, in positive ion mode.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion. The high resolution will allow for the determination of the elemental formula.
-
Tandem Mass Spectrometry (MS/MS): To gain structural insights, perform a tandem MS experiment (also known as MS²). In this experiment, the molecular ion of interest is isolated, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.
Data Analysis: Deciphering the Molecular Fingerprint
1. Elemental Composition Determination:
-
Utilize the instrument's software to calculate the elemental formula from the accurate mass of the [M+H]⁺ ion. The software will generate a list of possible formulas within a specified mass tolerance (typically < 5 ppm).
-
The correct formula should be consistent with the known starting materials and reaction chemistry. The isotopic pattern, particularly the characteristic M+2 peak for the chlorine atom, provides further confirmation.
2. Fragmentation Analysis: Unveiling the Structure
The fragmentation pattern in the MS/MS spectrum provides a "fingerprint" of the molecule's structure. For a this compound derivative, characteristic fragmentation pathways can be predicted based on the stability of the resulting ions.
Caption: Potential fragmentation pathways for this compound.
-
Loss of the Chlorine Atom: A common fragmentation pathway for chloro-substituted compounds is the loss of the chlorine radical, leading to a significant fragment ion.
-
Ring Cleavage: The thiazole and pyridine rings can undergo characteristic cleavages, providing further structural information. For instance, the loss of neutral molecules like HCN from the pyridine ring is a well-documented fragmentation pathway for pyridinic compounds.
By carefully analyzing these fragmentation patterns and comparing them with the proposed structure, a high level of confidence in the structural assignment can be achieved.
Conclusion: A Multi-faceted Approach to Certainty
In the rigorous landscape of drug discovery and development, there is no room for ambiguity in structural characterization. High-Resolution Mass Spectrometry serves as a rapid and highly accurate method for determining the elemental composition of novel this compound derivatives. However, for complete and unambiguous structural validation, a holistic approach that integrates HRMS with orthogonal techniques like NMR spectroscopy is the gold standard. This multi-faceted strategy provides the self-validating system necessary to ensure the scientific integrity of your research and accelerate the journey from a promising molecule to a potential therapeutic.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. utoledo.edu [utoledo.edu]
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazolo[5,4-b]pyridine Kinase Inhibitors
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2][3] Structure-based drug design, spearheaded by molecular docking, is an indispensable tool for accelerating the discovery and optimization of novel kinase inhibitors.[3] This guide provides a comprehensive framework for conducting a comparative molecular docking study of thiazolo[5,4-b]pyridine derivatives. We will delve into the scientific rationale behind each step, from target selection and rigorous protocol validation to the interpretation of binding modes and energies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to guide medicinal chemistry efforts.
Background: The Intersection of a Privileged Scaffold and a Critical Target Class
The Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a heterocyclic ring system that has proven to be a versatile template for engaging the ATP-binding site of various kinases.[1] Its unique electronic and structural features allow for key interactions, such as hydrogen bonding with the hinge region of the kinase, a critical anchoring point for many inhibitors.[4][5] Modifications at different positions of the scaffold have led to the development of inhibitors targeting a range of kinases, including Phosphoinositide 3-Kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and c-KIT.[1][4][6]
Kinases as Therapeutic Targets
Protein kinases orchestrate a vast network of signaling pathways that control cell growth, proliferation, differentiation, and survival.[5] In many cancers, mutations or overexpression of specific kinases lead to uncontrolled signaling, driving tumor progression. Kinase inhibitors function by competing with the endogenous ligand, ATP, thereby blocking the phosphorylation cascade and halting the oncogenic signaling.
The Power of Comparative Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3] A comparative study allows researchers to:
-
Predict Relative Potency: Compare the predicted binding affinities (docking scores) of a series of analogs to prioritize synthesis.
-
Understand Structure-Activity Relationships (SAR): Correlate specific structural modifications with changes in binding energy and interactions, providing rationales for observed biological activity.[1][4]
-
Analyze Selectivity: Dock inhibitors against different kinase isoforms or off-target kinases to predict potential selectivity profiles.
-
Guide Lead Optimization: Identify opportunities for improving potency and physicochemical properties by visualizing the ligand-protein interactions.
The Experimental Workflow: A Self-Validating System
A robust and reproducible docking protocol is the cornerstone of any meaningful in silico study. The following workflow is designed to ensure scientific integrity at each stage.
Caption: A comprehensive workflow for a comparative molecular docking study.
Detailed Methodologies
This section outlines the step-by-step protocols. For this guide, we will use Phosphoinositide 3-Kinase alpha (PI3Kα) as our example target, based on published studies involving thiazolo[5,4-b]pyridine inhibitors.[4][5]
Protein and Ligand Preparation
Causality: The accuracy of a docking simulation is highly dependent on the quality of the input structures. Proteins and ligands must be prepared to represent their biologically relevant protonation and conformational states.
Protocol 1: Protein Preparation
-
Acquisition: Download the X-ray crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 4JPS, a structure of human PI3Kα.[7][8]
-
Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, Schrödinger Maestro, UCSF Chimera). Remove all non-essential components, including water molecules, co-solvents, and any ligands except the co-crystallized inhibitor (which will be used for validation).
-
Protonation: Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH (e.g., 7.4). This is critical for correctly modeling hydrogen bonding.
-
Charge Assignment: Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges).
-
Output: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Protocol 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the thiazolo[5,4-b]pyridine derivatives to be studied.
-
3D Conversion: Convert the 2D structures to 3D conformers.
-
Energy Minimization: Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge & Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds (torsions).
-
Output: Save the prepared ligands in the PDBQT format.
Docking Protocol Validation (The Self-Validating System)
Trustworthiness: Before docking our compound series, we must prove that our protocol can reproduce the experimentally determined binding mode. This is achieved by re-docking the co-crystallized ligand back into the protein's active site.[9][10]
Protocol 3: Re-docking and Validation
-
Extraction: From the original PDB file (4JPS), extract the co-crystallized ligand and prepare it using the same method as in Protocol 2.
-
Grid Definition: Define the search space for the docking algorithm. This is typically a 3D grid box centered on the position of the co-crystallized ligand in the active site. The size should be sufficient to accommodate the ligands and allow for rotational and translational freedom.
-
Re-docking: Dock the prepared co-crystallized ligand back into the prepared protein using the defined grid.
-
RMSD Calculation: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root-Mean-Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [9][10][11] This confirms that the docking parameters are appropriate for this biological system.
Case Study: Comparative Analysis of PI3Kα Inhibitors
Let's consider a hypothetical comparative study based on the findings from a study on thiazolo[5,4-b]pyridine PI3K inhibitors.[4][5] We will compare three compounds:
-
Compound 19a (Lead Compound): The highly potent lead molecule.[4]
-
Compound X (Analog 1): A variant where the sulfonamide group is replaced with a non-hydrogen-bonding group (e.g., a methyl group).
-
Compound Y (Analog 2): A variant where the 2-pyridyl group is replaced by a phenyl group.[4]
After running the validated docking protocol for all three compounds, the results are analyzed.
Quantitative Data Summary
The primary quantitative output from docking is the binding affinity, often expressed as a negative score in kcal/mol. More negative values suggest stronger binding.
| Compound | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (Predicted) | Experimental IC50 (PI3Kα) |
| Compound 19a | -11.2 | Val851 (Hinge), Lys802 (Sulfonamide) | 3.6 nM[4] |
| Compound X | -8.5 | Val851 (Hinge) | > 1000 nM (Hypothetical) |
| Compound Y | -9.1 | Val851 (Hinge), Lys802 (Sulfonamide) | 525 nM (Hypothetical, based on SAR)[4] |
Binding Mode Analysis & Interpretation
Expertise: Simply looking at scores is insufficient. A deep analysis of the binding poses provides the crucial "why" behind the numbers.
Caption: Key interactions of Compound 19a in the PI3Kα active site.
-
Compound 19a (Lead): The docking results corroborate experimental findings. The thiazolo[5,4-b]pyridine core forms a crucial hydrogen bond with the backbone of Val851 in the hinge region, anchoring the inhibitor.[4][5] A second critical hydrogen bond is observed between the sulfonamide moiety and the catalytic Lys802.[4][5] This dual interaction network explains its high predicted binding affinity and potent experimental activity.[4]
-
Compound Y (Analog 2): Replacing the 2-pyridyl group with a phenyl group leads to a decrease in binding affinity. Analysis of the pose reveals that the nitrogen atom in the pyridine ring is key to forming a water-bridged interaction with residues Tyr836 and Asp810.[4] The less polar phenyl ring cannot engage in this network as effectively, explaining the drop in potency. This aligns with experimental data showing that the pyridyl unit is a key structural element for PI3Kα inhibitory potency.[4][5]
Discussion & Future Perspectives
This comparative docking study successfully rationalized the structure-activity relationships within a series of thiazolo[5,4-b]pyridine inhibitors. The computational predictions align with experimental data, demonstrating that the combination of a hinge-binding core and a hydrogen-bond-donating moiety targeting Lys802 is essential for potent PI3Kα inhibition.
The insights gained from this study can directly guide the next steps in a drug discovery campaign:
-
Prioritization: Focus synthetic efforts on analogs that maintain or enhance the key interactions observed with Compound 19a.
-
Scaffold Hopping: Use the validated pharmacophore model (the key interaction points) to search for novel chemical scaffolds that could also satisfy these interactions.
-
Selectivity Profiling: The same protocol can be applied to other PI3K isoforms (β, γ, δ) to computationally predict isoform selectivity and guide the design of more targeted inhibitors.
Conclusion
Comparative molecular docking is a powerful, cost-effective strategy for accelerating the design of novel kinase inhibitors. By grounding the computational protocol in rigorous validation and pairing quantitative data with detailed structural analysis, researchers can generate actionable hypotheses to guide synthetic chemistry. The thiazolo[5,4-b]pyridine scaffold remains a highly promising starting point for the development of next-generation kinase inhibitors, and the systematic in silico approach detailed in this guide provides a robust framework for unlocking its full therapeutic potential.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 3. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of the Thiazolo[5,4-b]pyridine Core for Medicinal Chemistry
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in modern drug discovery, forming the core of numerous compounds investigated for their therapeutic potential against a wide range of diseases. This structural motif is of significant interest to medicinal chemists due to its ability to act as a bioisostere for purines and other key biological molecules, enabling interactions with various enzymatic targets. Consequently, the development of efficient and versatile synthetic routes to this core is of paramount importance.
This guide provides a comparative analysis of three prominent synthetic strategies for the construction of the thiazolo[5,4-b]pyridine nucleus. Each route is evaluated based on its efficiency, versatility, scalability, and the underlying chemical principles that govern its course. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the knowledge to select and implement the most suitable method for their specific research objectives.
Route 1: Convergent One-Pot Synthesis from Chloronitropyridines and Thioamides
This approach represents a highly efficient and convergent strategy for the synthesis of a variety of 2-substituted 6-nitrothiazolo[5,4-b]pyridines. The direct condensation of an appropriately substituted chloronitropyridine with a thioamide or thiourea in a single step offers significant advantages in terms of operational simplicity and time efficiency.
Mechanistic Rationale
The reaction is believed to proceed through an initial nucleophilic aromatic substitution (SNAr) of the activated chlorine atom on the pyridine ring by the sulfur of the thioamide. The electron-withdrawing nitro group in the para-position is crucial for the activation of the chlorine, making it a good leaving group. Following the initial substitution, an intramolecular cyclization occurs, where the nitrogen of the pyridine ring attacks the electrophilic carbon of the thioamide, leading to the formation of the thiazole ring and subsequent dehydration to yield the aromatic thiazolo[5,4-b]pyridine core.
Experimental Protocol: Synthesis of 2-Methyl-6-nitrothiazolo[5,4-b]pyridine
Materials:
-
2-Chloro-3-nitropyridine
-
Thioacetamide
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1.0 mmol) in DMF (10 mL), add thioacetamide (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Advantages and Limitations
The primary advantage of this route is its one-pot nature, which simplifies the synthetic process and often leads to high yields of the desired products. The reaction is also amenable to the synthesis of a diverse range of 2-substituted analogues by simply varying the thioamide or thiourea starting material. However, this method is generally limited to the synthesis of derivatives bearing an electron-withdrawing group (like the nitro group) on the pyridine ring, which is necessary to activate the chloro-substituent for the initial SNAr reaction.
Route 2: Multi-Step Synthesis via Suzuki Coupling and Cyclization
This linear synthesis provides a versatile platform for the introduction of a wide array of substituents onto the pyridine ring, a feature that is particularly valuable in structure-activity relationship (SAR) studies. The strategy commences with the construction of the 2-aminothiazole ring, followed by functionalization of the pyridine core via a palladium-catalyzed Suzuki cross-coupling reaction.
Mechanistic Rationale
The initial step involves the formation of the 2-aminothiazole ring from 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate, which proceeds via a nucleophilic attack of the thiocyanate on the carbon bearing the chlorine, followed by intramolecular cyclization of the amino group. The subsequent Suzuki coupling is a classic cross-coupling reaction where a palladium catalyst facilitates the reaction between the bromopyridine and a boronic acid or ester. The catalytic cycle involves oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. The final steps involve the reduction of a nitro group (if present) to an amine, which can then be further functionalized.
Experimental Protocol: Synthesis of a 5-Aryl-2-aminothiazolo[5,4-b]pyridine Derivative
This protocol is based on the synthesis of c-KIT inhibitors as described in the literature.
Step 1: 5-Bromo-2-aminothiazolo[5,4-b]pyridine
-
To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 mmol) in a suitable solvent, add potassium thiocyanate (1.2 mmol).
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling, the product is isolated and purified. (Reported yield: 75%).
Step 2: Boc-Protection of the Amino Group
-
The 2-amino group is protected with a di-tert-butyl dicarbonate (Boc2O) in the presence of a base like DMAP in THF. (Reported yield: 90%).
Step 3: Suzuki Cross-Coupling
-
The Boc-protected bromopyridine derivative (1.0 mmol) is coupled with an arylboronic acid pinacol ester (1.2 mmol) using a palladium catalyst such as Pd(dppf)Cl2 and a base (e.g., Na2CO3) in a DME/water mixture at 100 °C for 3 hours. (Reported yield: 70%).
Step 4: Deprotection and Further Functionalization
-
The Boc group is removed using an acid like TFA in CH2Cl2.
-
If a nitro group was introduced via the arylboronic ester, it can be reduced to an amine using reagents like iron powder and ammonium chloride. This amine can then be acylated or converted to a urea for further diversification.
Advantages and Limitations
The key advantage of this route is its flexibility in introducing a wide range of substituents at the 5-position of the pyridine ring through the versatile Suzuki coupling reaction. This allows for extensive exploration of the chemical space around the core scaffold. The main limitation is the multi-step nature of the synthesis, which can lead to lower overall yields and increased purification efforts compared to one-pot approaches.
Route 3: Intramolecular Cyclization of 3-Thioureidopyridines
This classical and widely used method involves the initial formation of a 3-thioureidopyridine intermediate from a 3-aminopyridine derivative, followed by an oxidative intramolecular cyclization to construct the fused thiazole ring.
Mechanistic Rationale
The synthesis begins with the reaction of a 3-aminopyridine with an isothiocyanate to form the corresponding 3-thioureidopyridine. The subsequent cyclization is an oxidative process. In the presence of an oxidizing agent like bromine in acetic acid or potassium ferricyanide, the sulfur atom of the thiourea is oxidized, which facilitates the nucleophilic attack of the pyridine ring nitrogen onto the thiourea carbon, leading to the formation of the thiazolo[5,4-b]pyridinium salt. Subsequent work-up yields the final product.
Experimental Protocol: Synthesis of 2-Anilino-thiazolo[5,4-b]pyridine
Step 1: Synthesis of 1-(Pyridin-3-yl)-3-phenylthiourea
-
To a solution of 3-aminopyridine (1.0 mmol) in a suitable solvent like ethanol, add phenyl isothiocyanate (1.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The thiourea derivative often precipitates from the reaction mixture and can be collected by filtration.
Step 2: Oxidative Cyclization
-
Dissolve the 1-(pyridin-3-yl)-3-phenylthiourea (1.0 mmol) in a solvent such as acetic acid or chloroform.
-
Add a solution of bromine (1.0 mmol) in the same solvent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
The product, often as a hydrobromide salt, can be isolated by filtration or after removal of the solvent. Neutralization with a base will yield the free base of the 2-anilinothiazolo[5,4-b]pyridine.
Advantages and Limitations
This route is highly versatile for the synthesis of 2-aminothiazolo[5,4-b]pyridines with various substituents on the amino group, which can be easily introduced by using different isothiocyanates. The starting materials, 3-aminopyridines and isothiocyanates, are often commercially available or readily prepared. A potential limitation is the use of hazardous oxidizing agents like bromine. The reaction conditions for the cyclization may also need to be optimized depending on the substituents present on the pyridine and thiourea moieties to avoid side reactions.
Comparative Summary of Synthetic Routes
| Feature | Route 1: One-Pot Synthesis | Route 2: Multi-Step Suzuki Coupling | Route 3: Thiourea Cyclization |
| Number of Steps | 1 | 3-5+ | 2 |
| Typical Overall Yield | High | Moderate | Moderate to High |
| Starting Materials | Chloronitropyridines, Thioamides | Dihalopyridines, Boronic Esters | Aminopyridines, Isothiocyanates |
| Versatility | Good for 2-position | Excellent for 5-position | Excellent for 2-amino position |
| Scalability | Potentially good | Moderate | Good |
| Key Advantage | High efficiency, convergent | High versatility for SAR | Readily available starting materials |
| Key Limitation | Requires activated pyridine ring | Longer sequence, lower overall yield | Use of potentially hazardous reagents |
Visualizing the Synthetic Workflows
Caption: Comparative workflows for the synthesis of the thiazolo[5,4-b]pyridine core.
Conclusion
The choice of a synthetic route to the thiazolo[5,4-b]pyridine core is dictated by the desired substitution pattern and the overall synthetic strategy. For rapid access to 2-substituted derivatives with an electron-withdrawing group on the pyridine ring, the one-pot synthesis from chloronitropyridines is an excellent choice. When extensive diversification at the 5-position of the pyridine ring is required for SAR studies, the multi-step route involving a Suzuki coupling offers unparalleled versatility. The classical approach via intramolecular cyclization of 3-thioureidopyridines remains a robust and reliable method for the synthesis of a wide range of 2-amino-substituted thiazolo[5,4-b]pyridines. A thorough understanding of the advantages and limitations of each of these routes will enable the medicinal chemist to make an informed decision and efficiently access the target molecules for biological evaluation.
The Thiazolo[5,4-b]pyridine Scaffold: A Comparative Guide to In Vitro Kinase Selectivity
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its vast and structurally similar ATP-binding sites, presents a complex landscape for designing targeted therapies. In this guide, we delve into the burgeoning potential of the thiazolo[5,4-b]pyridine scaffold, a privileged heterocyclic structure gaining attention in medicinal chemistry.[1][2] We will provide an in-depth comparison of representative compounds from this class against established kinase inhibitors, supported by experimental protocols and data analysis frameworks to empower your own discovery programs.
The thiazolo[5,4-b]pyridine core is an isostere of purine, the fundamental building block of adenine and guanine. This inherent structural similarity to the natural ligand of kinases (ATP) provides a compelling starting point for inhibitor design.[1] Recent studies have highlighted its utility in developing potent inhibitors for critical oncogenic kinases like c-KIT and PI3K, demonstrating that strategic functionalization of this scaffold can achieve both high affinity and desirable selectivity.[1][2]
This guide will dissect the performance of two exemplar thiazolo[5,4-b]pyridine derivatives, Compound 6r (a c-KIT inhibitor) and Compound 19a (a PI3Kα inhibitor), and compare their selectivity profiles with a panel of well-characterized kinase inhibitors: the promiscuous inhibitor Staurosporine , and the clinically approved multi-targeted inhibitors Dasatinib and Sunitinib .
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects that can lead to toxicity.[3] A compound's selectivity is typically assessed by screening it against a large panel of kinases and quantifying its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).[4]
Below, we present a comparative summary of the in vitro kinase inhibition profiles. It is crucial to recognize that IC50 values can vary between different assay platforms and conditions; however, the data presented provides a strong directional understanding of each compound's selectivity.[4]
Table 1: Comparative In Vitro Kinase Inhibition Data (IC50, nM)
| Kinase Target | Compound 6r (Thiazolo[5,4-b]pyridine) | Compound 19a (Thiazolo[5,4-b]pyridine) | Dasatinib | Sunitinib | Staurosporine |
| c-KIT | ~5000 * | - | 0.5 - 5 | 10 - 50 | 3 - 20 |
| PDGFRA | - | - | <1 | <10 | ~20 |
| BCR-ABL | >10,000 | - | <1 | >1000 | ~20 |
| SRC | >10,000 | - | <1 | >1000 | 6 |
| VEGFR2 | 9800 | - | 1 - 10 | <10 | ~100 |
| PI3Kα | - | 3.6 | - | - | - |
| PI3Kβ | - | 34.5 | - | - | - |
| PI3Kγ | - | 5.1 | - | - | - |
| PI3Kδ | - | 4.2 | - | - | - |
| p38α | >10,000 | - | ~100 | >1000 | ~50 |
| LCK | >10,000 | - | <1 | >1000 | ~10 |
Note: Data for Compound 6r is from a radiometric assay against the imatinib-resistant c-KIT V560G/D816V double mutant, which may show different IC50 compared to wild-type.[1] Data for Compound 19a is from a PI3K enzymatic assay.[2] Data for comparator drugs are compiled from various public sources and commercial kinase screening panels. A "-" indicates data not available or not a primary target.
Interpreting the Data:
-
Thiazolo[5,4-b]pyridine Derivatives (Compound 6r & 19a): These compounds exemplify the scaffold's versatility. Compound 19a demonstrates remarkable potency and selectivity for Class I PI3K isoforms, with an IC50 of 3.6 nM for PI3Kα and approximately 10-fold reduced activity against PI3Kβ.[2] Compound 6r , while less potent in the mid-micromolar range against a highly resistant c-KIT mutant, shows excellent selectivity, with minimal inhibition (>10 µM) against other kinases in a broad panel, including SRC, LCK, and p38α.[1] This highlights the scaffold's potential for developing highly selective inhibitors.
-
Staurosporine: As a prototypical ATP-competitive inhibitor, Staurosporine binds to a vast number of kinases with high affinity but little selectivity, making it a valuable research tool but unsuitable for clinical use.[3] Its broad activity serves as a benchmark for promiscuity.
-
Dasatinib & Sunitinib: These are multi-targeted inhibitors. Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases.[5][6] Sunitinib inhibits multiple receptor tyrosine kinases, including c-KIT, PDGFRs, and VEGFRs.[7] Their profiles show potent inhibition across several kinase families, contrasting with the more focused profiles of the representative thiazolo[5,4-b]pyridine compounds.
Key Signaling Pathways
To understand the functional consequences of kinase inhibition, it is essential to visualize the downstream signaling cascades. The thiazolo[5,4-b]pyridine compounds discussed here target two critical pathways implicated in cancer: the c-KIT and PI3K/AKT/mTOR pathways.
c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, triggering multiple downstream pathways, including the PI3K/AKT and RAS/MAPK cascades, which drive cell proliferation and survival.[1][8]
Caption: Inhibition of the c-KIT receptor by Compound 6r blocks downstream signaling.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[9][10] PI3K, upon activation by receptor tyrosine kinases (RTKs), phosphorylates PIP2 to generate PIP3, which in turn activates AKT. AKT then modulates a host of downstream targets, including mTOR, to promote anabolic processes and inhibit apoptosis.[9]
Caption: Compound 19a targets PI3K, a key node in the cell growth and survival pathway.
Experimental Protocol: In Vitro Kinase Panel Screening
To generate reliable and comparable kinase inhibition data, a robust and standardized assay protocol is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4][9] It is a universal platform suitable for screening virtually any kinase.[9]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped and any remaining ATP is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[4]
Caption: Workflow for a typical luminescence-based in vitro kinase assay.
Detailed Step-by-Step Methodology
Materials:
-
Kinase of interest and its specific substrate peptide.
-
Test compounds (e.g., 2-Chlorothiazolo[5,4-b]pyridine derivatives) and control inhibitors (e.g., Staurosporine) dissolved in 100% DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This will be your 100x compound plate.
-
For a 5 µL final reaction volume, transfer 25 nL of the compound dilutions to the 384-well assay plate using an acoustic dispenser or pin tool. Include DMSO-only wells for 100% activity control and a known inhibitor for 0% activity control.
-
-
Kinase Reaction:
-
Prepare a 2x Kinase/Substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically for each new kinase target.
-
Prepare a 2x ATP solution in Kinase Assay Buffer. The concentration should be at or near the Km value for ATP for the specific kinase to ensure competitive inhibitors can be accurately assessed.[3]
-
Add 2.5 µL of the 2x Kinase/Substrate solution to each well of the assay plate containing the pre-spotted compounds.
-
Centrifuge the plate briefly (e.g., 1 min at 500 x g) and incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.
-
Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to all wells.
-
Mix the plate on a plate shaker for 30 seconds and then incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[4]
-
Mix the plate for 30 seconds and incubate for 40 minutes at room temperature.[4]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.[4]
-
Mix the plate for 30 seconds and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader with an integration time of 0.5-1 second per well.
-
Normalize the data: Percentage inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)), where Signal_max is the DMSO control and Signal_min is the control inhibitor.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.
-
Conclusion and Future Directions
The thiazolo[5,4-b]pyridine scaffold represents a highly promising platform for the discovery of novel kinase inhibitors. As demonstrated by Compounds 6r and 19a, strategic medicinal chemistry efforts can leverage this core to produce inhibitors with high potency and, critically, distinct and narrow selectivity profiles targeting key nodes in oncogenic signaling pathways.[1][2]
Compared to broadly active inhibitors like Staurosporine or even multi-targeted clinical drugs like Dasatinib and Sunitinib, the thiazolo[5,4-b]pyridine derivatives showcase the potential for achieving "best-in-class" selectivity. This is a crucial attribute for developing safer and more effective targeted therapies. The provided experimental framework offers a robust starting point for researchers to screen their own thiazolo[5,4-b]pyridine libraries and further explore the vast potential of this privileged scaffold in the ongoing effort to precisely drug the human kinome.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chlorothiazolo[5,4-b]pyridine
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chlorothiazolo[5,4-b]pyridine, a heterocyclic building block increasingly utilized in medicinal chemistry. Our approach is grounded in established safety protocols and a deep understanding of the compound's chemical nature, ensuring that you can manage its waste stream with confidence and precision.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound is a chlorinated heterocyclic aromatic compound, and its reactivity and toxicity are influenced by these structural features.
Chemical Identity:
| Compound Name | This compound |
| Molecular Formula | C₆H₃ClN₂S |
| CAS Number | 91524-96-8 |
| Molecular Weight | 170.62 g/mol |
| Appearance | Solid (form may vary) |
GHS Hazard Classification: [1][2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
The presence of a chlorinated pyridine ring suggests that combustion may produce toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and sulfur oxides. Therefore, uncontrolled incineration is not a viable disposal method.
Personal Protective Equipment (PPE) and Engineering Controls
Given the identified hazards, a stringent PPE and engineering control regimen is required to minimize exposure during handling and disposal.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood.[4] This is crucial to prevent inhalation of any dust or vapors, which can cause respiratory irritation.[1][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[4] A face shield should also be worn if there is a risk of splashing.[4]
-
Hand Protection: Wear chemical-resistant gloves.[4] Given the aromatic and chlorinated nature of the compound, nitrile gloves are a suitable choice for incidental contact. For extended handling, consider heavier-duty gloves such as butyl rubber and always check the manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[4]
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or in situations with inadequate ventilation.[4]
Spill Management Protocol
Accidents can happen, and a clear, concise spill management plan is essential.
Step 1: Evacuate and Secure the Area
-
Alert colleagues and evacuate the immediate area.
-
Restrict access to the spill site.
Step 2: Don Appropriate PPE
-
Before re-entering the area, don the full PPE as described in Section 2.
Step 3: Contain and Absorb the Spill
-
For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust.
-
For solutions, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
Step 4: Decontaminate the Area
-
Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All materials used for cleanup (absorbents, wipes, etc.) must be placed in the hazardous waste container.
Step 5: Dispose of Waste
-
Seal and label the hazardous waste container and manage it according to the procedures outlined in Section 4.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[6] Do not attempt to neutralize this compound with other chemicals in the lab, as this can lead to unknown and potentially dangerous reactions.
Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Detailed Protocol:
1. Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid this compound should be collected in a dedicated, properly labeled hazardous waste container. This container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated container for chlorinated organic liquid waste. Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other components in the container (e.g., solvents)
-
The approximate percentage of each component
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful)
-
3. Storage:
-
Waste containers must be kept securely sealed when not in use.
-
Store the containers in a designated, well-ventilated satellite accumulation area that provides secondary containment.
-
Ensure that the storage area is away from incompatible materials, such as strong oxidizing agents.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be handled by a licensed environmental management company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
-
The most common and environmentally sound method for the disposal of chlorinated aromatic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases.[6]
Regulatory Context
Disposal of this compound falls under federal and local hazardous waste regulations. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS office will be familiar with the specific requirements for your location.
By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific responsibility.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chlorothiazolo[5,4-b]pyridine
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personal safety. 2-Chlorothiazolo[5,4-b]pyridine, a heterocyclic compound of interest, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), alongside essential handling and disposal protocols, ensuring a secure research environment.
Understanding the Hazard: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to understand the inherent risks associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)
This classification dictates a stringent, multi-layered approach to PPE to mitigate risks of oral ingestion, dermal contact, eye exposure, and inhalation.
Core Protective Measures: Your First Line of Defense
The foundation of safety when handling this compound lies in a combination of engineering controls and a comprehensive PPE strategy. All manipulations of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[2][3].
Eye and Face Protection: Shielding Against the Unseen
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable[1][4].
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory whenever handling the compound, even in small quantities. These provide a seal around the eyes, offering protection from splashes and airborne particles.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in conjunction with chemical splash goggles[5]. This provides an additional layer of protection for the entire face.
Dermal Protection: Selecting the Right Gloves and Apparel
Protecting the skin is critical, as this compound is a known skin irritant[1][4]. The choice of gloves and lab coat is a critical decision based on the principles of chemical resistance.
-
Glove Selection: The selection of appropriate gloves is arguably one of the most critical decisions in your PPE protocol. While nitrile gloves are common in laboratory settings for incidental contact, for chlorinated heterocyclic compounds like this, they may not offer sufficient protection for prolonged handling[2][6].
-
Recommended for Extended Use: Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for extended handling or in situations with a high risk of immersion[2][7]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
For Incidental Contact: For tasks involving only incidental contact, double-gloving with nitrile gloves can provide a temporary barrier. However, upon any splash, the gloves must be removed and replaced immediately[6].
-
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a flame-resistant and chemically-resistant material is required. This protects against accidental spills on clothing and skin[2].
-
Additional Apparel: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an extra layer of protection. Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited[8].
Respiratory Protection: A Necessary Precaution in Specific Scenarios
While working in a chemical fume hood is the primary method to control respiratory exposure, there are situations where a respirator may be necessary[8].
-
Standard Operations: During routine handling within a functioning fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is essential[9]. All personnel requiring the use of a respirator must be medically cleared, fit-tested, and trained in its proper use.
PPE Summary for Various Laboratory Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Small-Scale Handling (<1g) in a Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves or Butyl Rubber Gloves | Lab Coat | Not Required |
| Solution Preparation and Transfers in a Fume Hood | Chemical Splash Goggles and Face Shield | Butyl Rubber or PVA Gloves | Lab Coat and Chemical-Resistant Apron | Not Required |
| Large-Scale Reactions (>10g) in a Fume Hood | Chemical Splash Goggles and Face Shield | Butyl Rubber or PVA Gloves | Lab Coat and Chemical-Resistant Apron | As per risk assessment |
| Spill Cleanup (Outside Fume Hood) | Chemical Splash Goggles and Face Shield | Butyl Rubber or PVA Gloves | Chemical-Resistant Suit or Lab Coat and Apron | NIOSH-Approved Respirator |
Operational and Disposal Plans: A Step-by-Step Guide
A comprehensive safety plan extends beyond PPE to include clear, actionable steps for handling and disposal.
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure, a swift and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][8].
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Use an emergency shower if the contact area is large. Seek medical attention if irritation persists[2][4].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5].
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including excess reagents, reaction mixtures, contaminated gloves, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container[2][3].
-
Disposal Method: Due to its chlorinated nature, the recommended disposal method is incineration at a licensed hazardous waste facility[10]. This should be done in accordance with local, state, and federal regulations. Never dispose of this compound down the drain[3].
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup[2].
By adhering to these rigorous PPE, handling, and disposal guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- 1. 2-Chloro-[1,3]thiazolo[5,4-b]pyridine | C6H3ClN2S | CID 13342803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. nj.gov [nj.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
